molecular formula C17H15NO B3171173 3-Methyl-4-(2-naphthyloxy)aniline CAS No. 946663-79-2

3-Methyl-4-(2-naphthyloxy)aniline

Cat. No.: B3171173
CAS No.: 946663-79-2
M. Wt: 249.31 g/mol
InChI Key: HQMJJYPBQXFRRR-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-naphthyloxy)aniline is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-(2-naphthyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(2-naphthyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-4-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-10-15(18)7-9-17(12)19-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMJJYPBQXFRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-4-(2-naphthyloxy)aniline (CAS 946663-79-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Chemical Entity

3-Methyl-4-(2-naphthyloxy)aniline is a distinct aromatic amine that, while cataloged, remains a largely unexplored molecule in the public scientific domain. Its chemical structure, featuring a methylated aniline core linked to a naphthyloxy moiety, suggests potential applications as a scaffold or intermediate in medicinal chemistry and materials science. The fusion of the electron-donating amino and methyl groups with the extended aromatic system of the naphthalene ring creates a molecule with unique electronic and steric properties. This guide aims to provide a comprehensive overview of the known attributes of 3-Methyl-4-(2-naphthyloxy)aniline, supplemented with predicted data and contextual information derived from related chemical structures, to serve as a valuable resource for researchers and developers in the chemical and pharmaceutical industries.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. While experimental data for 3-Methyl-4-(2-naphthyloxy)aniline is not extensively documented, a compilation of its basic identifiers and predicted properties provides a crucial starting point for its handling and potential application.

PropertyValueSource
CAS Number 946663-79-2[1]
Molecular Formula C₁₇H₁₅NO[1]
Molecular Weight 249.31 g/mol [1]
Boiling Point 421.6 ± 33.0 °C (Predicted)ChemicalBook
Density 1.172 ± 0.06 g/cm³ (Predicted)ChemicalBook
Melting Point Not available
Solubility Not available

Note: The boiling point and density are predicted values and should be used as estimations. Experimental determination of these properties is recommended for any practical application. The lack of publicly available experimental data on properties like melting point and solubility highlights the novelty of this compound in mainstream research.

Synthesis and Structural Elucidation

A potential synthetic pathway could involve the reaction of 3-methyl-4-aminophenol with 2-bromonaphthalene or 2-naphthol with a suitable 4-substituted-3-methylaniline precursor. The choice of reactants and conditions would be critical to optimize the yield and purity of the final product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Methyl-4-aminophenol 3-Methyl-4-aminophenol Reaction Reaction Mixture 3-Methyl-4-aminophenol->Reaction Ullmann Condensation 2-Bromonaphthalene 2-Bromonaphthalene 2-Bromonaphthalene->Reaction Ullmann Condensation Base (e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3)->Reaction Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI)->Reaction High-boiling Solvent (e.g., DMF, DMSO) High-boiling Solvent (e.g., DMF, DMSO) High-boiling Solvent (e.g., DMF, DMSO)->Reaction Heat Heat Heat->Reaction 3-Methyl-4-(2-naphthyloxy)aniline 3-Methyl-4-(2-naphthyloxy)aniline Reaction->3-Methyl-4-(2-naphthyloxy)aniline

Caption: Plausible Ullmann condensation route for the synthesis of 3-Methyl-4-(2-naphthyloxy)aniline.

For structural confirmation, a suite of spectroscopic techniques would be indispensable. While specific spectra for this compound are not publicly archived, the expected spectral data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the aniline and naphthalene rings, a singlet for the methyl group, and a broad singlet for the amine protons.

  • ¹³C NMR: Resonances for all 17 carbon atoms, including the distinct methyl carbon and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₅NO).

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-Methyl-4-(2-naphthyloxy)aniline are found in various biologically active molecules. The aniline moiety is a common feature in many pharmaceuticals, acting as a versatile building block for the synthesis of a wide range of drugs.[2] The naphthyloxy group, with its extended lipophilic and aromatic character, can participate in π-π stacking and hydrophobic interactions with biological targets.

Given these features, 3-Methyl-4-(2-naphthyloxy)aniline could be investigated as a key intermediate or a final compound in the following areas:

  • Kinase Inhibitors: The aniline scaffold is a well-established core for various kinase inhibitors used in oncology. Modification of the amine group could lead to the development of potent and selective inhibitors.

  • Antimicrobial Agents: Naphthalene derivatives have been explored for their antibacterial and antifungal properties. The incorporation of this moiety could impart antimicrobial activity to the aniline structure.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the naphthyloxy group might facilitate crossing the blood-brain barrier, making this scaffold a candidate for the development of CNS-active drugs.

It is important to emphasize that these are hypothetical applications based on the chemical structure, and no specific biological activity has been reported for 3-Methyl-4-(2-naphthyloxy)aniline in the available scientific literature.

Safety, Handling, and Storage

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Methyl-4-(2-naphthyloxy)aniline, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. General safety precautions for handling aromatic amines should be strictly followed.

General Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Molecule of Untapped Potential

3-Methyl-4-(2-naphthyloxy)aniline (CAS 946663-79-2) represents a chemical entity with intriguing structural features that suggest potential utility in various fields, particularly in drug discovery and materials science. However, the current body of public scientific knowledge on this specific compound is sparse. This technical guide has consolidated the available information and provided a theoretical framework for its synthesis and potential applications. It is our hope that this document will serve as a catalyst for further research into the properties and utility of this unique molecule, encouraging the scientific community to explore its untapped potential. Future experimental work is essential to validate the predicted properties and to uncover the biological and material characteristics of 3-Methyl-4-(2-naphthyloxy)aniline.

References

  • This technical guide was authored by Gemini, a large language model trained by Google.

Sources

3-Methyl-4-(2-naphthyloxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methyl-4-(2-naphthyloxy)aniline For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-(2-naphthyloxy)aniline, a substituted diaryl ether of interest in medicinal chemistry and materials science. This document details the fundamental physicochemical properties of the molecule, including its molecular formula and weight. A plausible synthetic pathway is described, grounded in established organic chemistry principles. Furthermore, this guide explores the potential applications of this compound as a scaffold in drug discovery, contextualized by the known pharmacological relevance of the aniline and naphthalene moieties. Standard analytical techniques for the characterization and quality control of this and similar molecules are also discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel aromatic compounds.

Chemical Identity and Physicochemical Properties

3-Methyl-4-(2-naphthyloxy)aniline is an aromatic organic compound characterized by a central aniline ring substituted with a methyl group and a 2-naphthyloxy group. The connectivity of the naphthyloxy substituent is crucial, as its isomer, 3-Methyl-4-(1-naphthyloxy)aniline, while sharing the same molecular formula, would exhibit distinct chemical and biological properties due to different steric and electronic environments.

Table 1: Core Properties of 3-Methyl-4-(2-naphthyloxy)aniline

PropertyValueSource(s)
Molecular Formula C₁₇H₁₅NO[1]
Molecular Weight 249.31 g/mol [1]
CAS Number 946663-79-2[1]
Systematic IUPAC Name 3-Methyl-4-(naphthalen-2-yloxy)anilineN/A
Synonym Benzenamine, 3-methyl-4-(2-naphthalenyloxy)-[1]
Molecular Structure

The structural arrangement of 3-Methyl-4-(2-naphthyloxy)aniline, featuring a diaryl ether linkage, is a key determinant of its chemical reactivity and potential biological activity.

Caption: 2D structure of 3-Methyl-4-(2-naphthyloxy)aniline.

Synthesis and Manufacturing

A logical approach involves the coupling of 2-naphthol with a suitably substituted benzene precursor. A particularly effective strategy would be a palladium-catalyzed Buchwald-Hartwig amination or a related cross-coupling reaction, which are known for their high efficiency in forming C-O bonds.

Proposed Synthetic Protocol: Ullmann Condensation

The Ullmann condensation provides a classical and reliable method for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Step 1: Nitration of 2-methylphenol. The starting material, 2-methylphenol, is first nitrated to introduce a nitro group, which will later be reduced to the target aniline. The nitro group also serves as an activating group for the subsequent nucleophilic aromatic substitution.

Step 2: Ullmann Condensation. The resulting 4-halo-2-methyl-1-nitrobenzene is then reacted with 2-naphthol in the presence of a copper catalyst and a base.

Step 3: Reduction of the Nitro Group. The nitro group of the diaryl ether intermediate is then reduced to an amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), to yield the final product, 3-Methyl-4-(2-naphthyloxy)aniline.

Start 4-Halo-2-methyl-1-nitrobenzene + 2-Naphthol Reaction Ullmann Condensation (Cu catalyst, Base) Start->Reaction Intermediate 3-Methyl-4-(2-naphthyloxy)nitrobenzene Reaction->Intermediate Reduction Nitro Group Reduction (e.g., H₂/Pd-C) Intermediate->Reduction Product 3-Methyl-4-(2-naphthyloxy)aniline Reduction->Product

Caption: Proposed synthetic workflow for 3-Methyl-4-(2-naphthyloxy)aniline.

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[2] The aniline moiety can serve as a versatile synthetic handle for further functionalization and is a common feature in molecules designed to interact with various biological targets. Similarly, the naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[3] Naphthalene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]

The combination of these two pharmacologically relevant motifs in 3-Methyl-4-(2-naphthyloxy)aniline makes it a valuable scaffold for the design of novel therapeutic agents. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, which can be advantageous for optimizing binding to protein targets.

Potential areas of investigation for derivatives of 3-Methyl-4-(2-naphthyloxy)aniline include:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket.

  • Receptor Modulators: The aromatic nature of the molecule makes it suitable for engaging in π-π stacking and hydrophobic interactions within receptor binding sites.

  • Antimicrobial Agents: The planar naphthalene system can facilitate intercalation with microbial DNA or membranes.[4]

Analytical and Characterization Methods

To ensure the identity, purity, and quality of 3-Methyl-4-(2-naphthyloxy)aniline, a suite of analytical techniques should be employed.

Table 2: Standard Analytical Methods for Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities. Provides structural information from the mass fragmentation pattern.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., N-H stretches of the amine, C-O-C stretch of the ether).[9]
Elemental Analysis Confirmation of the empirical formula by determining the percentage composition of C, H, N, and O.
Exemplary Analytical Workflow

A typical quality control workflow would involve an initial purity check by HPLC. If the purity is high, the structure would be confirmed by NMR and MS. FTIR would provide complementary functional group information.

Sample Synthesized Sample HPLC HPLC Analysis Sample->HPLC Purity Purity > 95%? HPLC->Purity NMR_MS NMR & MS Analysis Purity->NMR_MS Yes Repurify Repurify Purity->Repurify No Structure Structure Confirmed? NMR_MS->Structure FTIR FTIR Analysis Structure->FTIR Yes Structure->Repurify No Final Characterized Product FTIR->Final

Caption: A logical workflow for the analytical characterization of the title compound.

Conclusion

3-Methyl-4-(2-naphthyloxy)aniline is a well-defined chemical entity with significant potential as a building block in the development of new pharmaceuticals and functional materials. Its synthesis can be achieved through established chemical methodologies, and its characterization relies on standard analytical techniques. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this promising molecular scaffold.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.
  • The Benicewicz Group. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-14.
  • Sarac, A. S., et al. (2004). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 142(1-3), 57-65.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • BenchChem. (2025).
  • PubMed. (n.d.). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety.
  • Makarasen, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports.
  • MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529.
  • ResearchGate. (2022).

Sources

Solubility of 3-Methyl-4-(2-naphthyloxy)aniline in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-4-(2-naphthyloxy)aniline, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive public data, this document focuses on the theoretical principles governing its solubility, offers a qualitative assessment based on its molecular structure, and presents detailed, field-proven experimental protocols for the quantitative determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a candidate molecule from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Solubility dictates a compound's behavior in various stages of development, including its reactivity in solution-phase synthesis, the feasibility of purification through crystallization, and its ultimate bioavailability in a formulated drug product. 3-Methyl-4-(2-naphthyloxy)aniline, with its unique assembly of aromatic and polar functional groups, presents a solubility profile that requires careful consideration. This guide provides a deep dive into understanding and quantifying this essential property.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of 3-Methyl-4-(2-naphthyloxy)aniline (Figure 1) offers key insights into its expected solubility behavior.

Figure 1: Chemical Structure of 3-Methyl-4-(2-naphthyloxy)aniline Molecular Formula: C₁₇H₁₅NO CAS Number: 946663-79-2[1]

The molecule can be deconstructed into three key components, each contributing to its overall physicochemical properties:

  • Aniline Moiety: The primary amine group (-NH₂) on the benzene ring is capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule and suggests potential solubility in protic solvents. However, the basicity of the aniline nitrogen is relatively weak due to the delocalization of its lone pair of electrons into the aromatic ring.

  • Naphthyloxy Group: The large, nonpolar naphthalene ring system is the dominant feature of the molecule. This bulky, hydrophobic moiety significantly decreases its affinity for polar solvents and is expected to favor solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions.

  • Methyl and Ether Linkage: The methyl group (-CH₃) is a nonpolar, electron-donating group. The ether linkage (-O-) introduces a polar component and can act as a hydrogen bond acceptor.

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents can be made.

Qualitative Solubility Assessment

The interplay of the polar aniline and ether groups with the large nonpolar naphthyl and methyl-substituted phenyl rings suggests a nuanced solubility profile. A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 3-Methyl-4-(2-naphthyloxy)aniline

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLow to Moderate The aniline and ether groups can engage in hydrogen bonding with protic solvents. However, the large hydrophobic naphthalene moiety is expected to significantly limit solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Moderate to High These solvents can effectively solvate the polar functional groups through dipole-dipole interactions without the steric hindrance that might occur with protic solvents around the bulky nonpolar regions.
Nonpolar Aprotic Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to High The large aromatic surface area of the molecule will interact favorably with these solvents through London dispersion forces and π-π stacking interactions.
Aliphatic Nonpolar Hexane, HeptaneLow The overall polarity of the molecule, primarily due to the aniline and ether functionalities, is likely too high for significant solubility in purely aliphatic, nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of quantitative data in the literature, a robust experimental approach is necessary to determine the precise solubility of 3-Methyl-4-(2-naphthyloxy)aniline in solvents relevant to specific applications. The following details a standardized protocol for this purpose.

Materials and Equipment
  • 3-Methyl-4-(2-naphthyloxy)aniline (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G prep Preparation of Saturated Solutions equil Equilibration prep->equil Agitation at constant temperature sep Phase Separation equil->sep Centrifugation quant Quantification sep->quant Dilution and HPLC Analysis calc Calculation of Solubility quant->calc Comparison to standard curve

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Methyl-4-(2-naphthyloxy)aniline to a series of vials.

    • To each vial, add a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium (typically 24-72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is a clear, saturated solution.

  • Quantification by HPLC:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Perform a precise serial dilution of the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such molecules.

    • Prepare a calibration curve using accurately weighed standards of 3-Methyl-4-(2-naphthyloxy)aniline.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Synthesis and Application Context

Understanding the solubility of 3-Methyl-4-(2-naphthyloxy)aniline is often contextualized by its synthesis and intended application. A plausible synthetic route is a Buchwald-Hartwig amination or an Ullmann condensation. The choice of solvent for such reactions is critical and will be guided by the solubility of the starting materials and the reaction temperature.

G cluster_reactants Reactants cluster_reaction Ullmann Condensation 3-Methyl-4-aminophenol 3-Methyl-4-aminophenol Product 3-Methyl-4-(2-naphthyloxy)aniline 3-Methyl-4-aminophenol->Product 2-Bromonaphthalene 2-Bromonaphthalene 2-Bromonaphthalene->Product Solvent (e.g., DMF) Solvent (e.g., DMF) Catalyst (e.g., CuI) Catalyst (e.g., CuI) Base (e.g., K2CO3) Base (e.g., K2CO3)

Caption: A potential synthetic pathway for the target compound.

In the context of drug development, derivatives of this molecule could be investigated as kinase inhibitors or for other therapeutic targets. Its solubility in buffers and biorelevant media would be a critical next step in assessing its potential as a drug candidate.

Conclusion

References

  • Wikipedia. (2023, December 29). Aniline. Retrieved February 15, 2026, from [Link]

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A Comprehensive Safety and Handling Guide for 3-Methyl-4-(2-naphthyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 3-Methyl-4-(2-naphthyloxy)aniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from its parent chemical classes—aromatic amines and naphthyl ethers—to provide a robust framework for risk mitigation in a research and development setting.

Compound Identification and Physicochemical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₇H₁₅NOBased on its chemical structure.[1]
CAS Number 946663-79-2As identified in chemical databases.[1]
Appearance Likely a solid at room temperatureHigh molecular weight and aromaticity suggest a solid state.
Solubility Poorly soluble in water; Soluble in organic solventsAromatic amines and ethers have limited aqueous solubility.[2]
Boiling Point Expected to be highDue to its large molecular size and aromatic structure.
Vapor Pressure Expected to be lowConsistent with a high boiling point solid.

Hazard Identification and Toxicological Profile

As a derivative of aniline and a naphthyl ether, 3-Methyl-4-(2-naphthyloxy)aniline should be handled as a potentially hazardous substance. Aromatic amines, as a class, are known for their toxicity, with potential for carcinogenicity, mutagenicity, and skin sensitization.[3][4]

Potential Health Effects:

  • Acute Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Aniline, for instance, is known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin).[7][8] Symptoms of acute exposure can include headache, dizziness, and weakness.[9]

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[10][11] Some aromatic amines can cause allergic skin reactions.[5]

  • Chronic Toxicity: Prolonged or repeated exposure to aromatic amines is a significant concern. Many compounds in this class are suspected of causing genetic defects and cancer.[4][5][6] The International Agency for Research on Cancer (IARC) has classified some aromatic amines as known or probable human carcinogens.

  • Respiratory Effects: Inhalation of dust or vapors may cause respiratory irritation.[10][11]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following handling procedures and PPE are essential to minimize exposure.

Engineering Controls

All work with 3-Methyl-4-(2-naphthyloxy)aniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] This is the primary method for controlling inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

PPE ComponentSpecifications and Rationale
Hand Protection Wear chemically resistant gloves. Nitrile gloves may have a short breakthrough time with some aromatic amines; consider thicker nitrile gloves or double-gloving.[12] Always inspect gloves before use and wash hands thoroughly after handling.[13]
Eye Protection Chemical safety goggles are required.[13][14] If there is a splash hazard, a face shield should also be worn.[11]
Skin and Body Protection A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, consider chemically resistant coveralls.[6][12]
Respiratory Protection If work cannot be conducted in a fume hood or if there is a risk of generating aerosols or dust, a respirator may be necessary.[14] Consult with your institution's environmental health and safety department for proper respirator selection and fit-testing.
Hygiene Practices

Do not eat, drink, or smoke in the laboratory.[11] Wash hands and face thoroughly after handling the substance. Contaminated work clothing should not be allowed out of the workplace.[11]

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[14][15] The storage temperature should generally be kept below 30°C (86°F).[15]

  • Incompatible Materials: Keep away from strong acids and oxidizing agents.[14] Aromatic amines can react vigorously with these substances.

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[16][17]

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for disposal.[13]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10][13] Seek immediate medical attention.

Disposal Considerations

3-Methyl-4-(2-naphthyloxy)aniline and any contaminated materials should be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company.[16] Incineration under controlled conditions is a common disposal method for such compounds.[17] Never pour this chemical down the drain.[16][18]

Visualized Workflows

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection start Task Assessment: Handling 3-Methyl-4-(2-naphthyloxy)aniline fume_hood Is the work performed in a chemical fume hood? start->fume_hood small_scale Small scale (<1g) solution transfer? fume_hood->small_scale Yes ppe_respirator Add Respirator (Consult EHS) fume_hood->ppe_respirator No solid_handling Handling solid/powder? small_scale->solid_handling Yes splash_risk Risk of splash? small_scale->splash_risk No (solution only) solid_handling->splash_risk No ppe_double_glove Consider Double Gloves or Thicker Nitrile Gloves solid_handling->ppe_double_glove Yes ppe_base Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_respirator->small_scale ppe_face_shield->ppe_base ppe_double_glove->splash_risk

Caption: PPE selection workflow for handling the compound.

Spill Response Logic Diagram

Spill_Response spill Spill of 3-Methyl-4- (2-naphthyloxy)aniline Occurs assess Assess Spill Size & Immediate Danger spill->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe evacuate Evacuate Area Immediately large_spill->evacuate contain Contain with Inert Absorbent Material don_ppe->contain collect Collect Waste into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose alert Alert Colleagues & Activate Emergency Alarm evacuate->alert contact_ehs Contact Institutional EHS/Emergency Response alert->contact_ehs secure Secure Area, Prevent Entry contact_ehs->secure

Caption: Logical flow for responding to a chemical spill.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.
  • Amine Storage Conditions: Essential Guidelines for Safety. (2025). Diplomata Comercial.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Chemical Safety Guide, 5th Ed. (n.d.). ORS.
  • SAFETY DATA SHEET - 3-Methyl-1-butanol. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Nitro-N-methylaniline. (2025). Sigma-Aldrich.
  • Hazardous Waste Disposal. (n.d.). Unknown Source.
  • SAFETY DATA SHEET - Aniline. (2010). Fisher Scientific.
  • 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE Chemical Properties. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - 6-Amino-m-cresol. (2017). Chem Service.
  • Safety Data Sheet. (n.d.). TargetMol.
  • How to Dispose of Petroleum Ether? (2024). Unknown Source.
  • Lithium naphthalene-2-carboxylate - Registration Dossier. (n.d.). ECHA.
  • Aniline Acute Exposure Guideline Levels. (n.d.). NCBI.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng.
  • Aniline | Medical Management Guidelines. (n.d.). ATSDR - CDC.
  • Aniline Safety Data Sheet. (2015). Scribd.
  • Aniline and its salts - Evaluation statement. (2023). AICIS.

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An In-Depth Technical Guide to the Core Differences Between 1-Naphthyloxy and 2-Naphthyloxy Aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Isomerism

In the landscape of medicinal chemistry and materials science, the aniline scaffold is a privileged structure, serving as a cornerstone for countless therapeutic agents and functional materials.[1] When functionalized with a naphthyloxy moiety, the resulting molecule gains significant lipophilicity and a rigid, planar structure capable of engaging in π-π stacking interactions, which is often crucial for biological target engagement.[2] However, the constitutional isomerism arising from the attachment point on the naphthalene ring—position 1 versus position 2—imparts profound differences in the molecule's three-dimensional structure, electronic properties, and, consequently, its chemical reactivity and pharmacological profile.

This guide provides an in-depth analysis of the core distinctions between 1-naphthyloxy and 2-naphthyloxy aniline isomers. We will move beyond a simple recitation of properties to explore the fundamental causality behind their differing behaviors, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion is grounded in established synthetic methodologies, detailed spectroscopic analysis, and a comparative examination of their steric and electronic characteristics.

Part 1: Synthesis and Mechanistic Considerations

The construction of the ether linkage in naphthyloxy anilines is typically achieved via nucleophilic aromatic substitution (SNAr) type reactions, most notably the Ullmann condensation or the more modern Buchwald-Hartwig amination. The choice of strategy depends on the available starting materials and desired reaction conditions.

A common and effective route involves the coupling of a naphthol with a suitably substituted halo-nitrobenzene, followed by the reduction of the nitro group to the target aniline. This two-step approach is often preferred as it avoids potential side reactions associated with the free amine during the coupling step.

Preferred Synthetic Workflow: Ullmann Condensation Approach

The Ullmann condensation, a copper-catalyzed reaction, is a robust method for forming the critical C-O ether bond.[3][4] While traditionally requiring harsh conditions, modern protocols with ligands allow for milder and more efficient transformations.[2]

G cluster_ullmann Ullmann Condensation cluster_reduction Nitro Group Reduction Naphthol 1-Naphthol or 2-Naphthol Intermediate Naphthyloxy Nitrobenzene Isomer Naphthol->Intermediate HaloNitrobenzene Halo-Nitrobenzene (e.g., 1-fluoro-4-nitrobenzene) HaloNitrobenzene->Intermediate Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Intermediate Deprotonation Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Intermediate Catalysis Solvent Solvent (e.g., DMF, NMP) Solvent->Intermediate Product Naphthyloxy Aniline Isomer Intermediate->Product Reduction Reducer Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) Reducer->Product caption General Synthetic Workflow for Naphthyloxy Anilines.

Caption: General Synthetic Workflow for Naphthyloxy Anilines.

Experimental Protocol: Synthesis of 4-(1-Naphthyloxy)aniline
  • Step 1: Ullmann Condensation

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-naphthol (1.0 eq.), 1-fluoro-4-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Add copper(I) iodide (0.1 eq.) to the flask.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a reactant concentration of 0.5 M.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 1-(4-nitrophenoxy)naphthalene, by column chromatography on silica gel.

  • Step 2: Nitro Group Reduction

    • Dissolve the purified 1-(4-nitrophenoxy)naphthalene (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) portion-wise while stirring. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product, 4-(1-naphthyloxy)aniline, by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Catalyst and Base: Copper(I) iodide is a common and effective catalyst for Ullmann reactions.[5] A strong base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the naphthol, forming the nucleophilic naphthoxide species.[2]

  • Reduction Method: SnCl₂ in HCl is a classic and reliable method for the reduction of aryl nitro groups, which is tolerant of the ether linkage. Catalytic hydrogenation (H₂/Pd-C) is an alternative, often cleaner method.

Part 2: The Core Difference - Structural and Spectroscopic Elucidation

The primary distinction between the 1- and 2-naphthyloxy isomers stems from their fundamental geometry. The 1-naphthyloxy group is significantly more sterically hindered due to the presence of the "peri" hydrogen at the C8 position of the naphthalene ring. This steric clash has profound consequences for the molecule's conformation and electronic properties.

Steric and Electronic Effects: A Comparative Analysis
  • 1-Naphthyloxy Aniline: The ether oxygen and the aniline ring are forced out of co-planarity with the naphthalene ring to avoid steric repulsion with the C8-hydrogen. This twisting disrupts the π-conjugation between the naphthalene and the aniline moiety through the oxygen atom.

  • 2-Naphthyloxy Aniline: Lacking the peri-interaction, the 2-naphthyloxy group can adopt a more planar conformation relative to the aniline ring. This allows for more effective electronic communication (resonance) between the two aromatic systems, influencing the electron density on the aniline's nitrogen atom.

This fundamental difference in steric hindrance and electronic conjugation is directly observable in their spectroscopic data.[6][7][8]

G cluster_1 1-Naphthyloxy Isomer cluster_2 2-Naphthyloxy Isomer a Steric Clash with peri-Hydrogen (C8) b Increased Dihedral Angle (Twisted Conformation) a->b c Disrupted π-Conjugation b->c d Anisotropic Shielding of ortho-Aniline Protons b->d g Effective π-Conjugation h 'Normal' Chemical Shifts e Less Steric Hindrance f More Planar Conformation e->f f->g f->h caption Logical Flow: Impact of Isomeric Position.

Caption: Logical Flow: Impact of Isomeric Position.

Comparative Spectroscopic Data (Predicted)

The following table summarizes the predicted key differences in the spectroscopic signatures of the para-substituted isomers. These predictions are based on established principles of NMR and IR spectroscopy.[9][10][11]

Spectroscopic Data 4-(1-Naphthyloxy)aniline 4-(2-Naphthyloxy)aniline Rationale for Difference
¹H NMR (Aniline H) Protons ortho to the ether linkage (C2', C6') will be shifted upfield (lower ppm).Protons ortho to the ether linkage (C2', C6') will be at a more "normal" downfield position for an aromatic ether.The twisted conformation of the 1-naphthyl group forces the ortho-protons of the aniline ring into the shielding zone of the naphthalene's ring current (anisotropic effect).
¹H NMR (Naphthyl H) H8 proton will be significantly downfield.All protons in relatively standard positions for a 2-substituted naphthalene.The H8 proton in the 1-isomer experiences strong deshielding due to its proximity to the ether oxygen and the aniline ring.
¹³C NMR The chemical shifts of the aniline carbons will reflect less electron donation from the naphthyloxy group.The chemical shifts will indicate more effective electron donation (resonance) into the aniline ring.Disrupted conjugation in the 1-isomer reduces the electron-donating capacity of the naphthyloxy substituent compared to the more planar 2-isomer.[8]
IR Spectroscopy Asymmetric C-O-C stretch may appear at a slightly different wavenumber.Asymmetric C-O-C stretch (~1250 cm⁻¹).The different bond angles and electronic environments caused by steric strain can subtly alter vibrational frequencies.
UV-Vis Spectroscopy Lower λ_max and molar absorptivity (ε).Higher λ_max and molar absorptivity (ε).The more extended π-conjugation in the 2-isomer results in a smaller HOMO-LUMO gap, leading to absorption at longer wavelengths.[12]

Part 3: Reactivity, Properties, and Applications

The structural and electronic divergences between the isomers directly translate to differences in their physicochemical properties and reactivity, which is a critical consideration in drug development.

Comparative Physicochemical and Reactivity Profile
Property 1-Naphthyloxy Aniline 2-Naphthyloxy Aniline Underlying Cause
Basicity (pKa of NH₃⁺) Predicted to be slightly more basic.Predicted to be slightly less basic.The disrupted conjugation in the 1-isomer means the nitrogen lone pair is less delocalized into the aromatic system, making it more available for protonation.
Lipophilicity (logP) Similar, but may be slightly higher.Similar, but may be slightly lower.While both are highly lipophilic, the more twisted, globular shape of the 1-isomer might slightly alter its solvation properties compared to the more planar 2-isomer.
Reactivity of NH₂ Group More nucleophilic.Less nucleophilic.Consistent with basicity; the more localized lone pair on the 1-isomer's nitrogen makes it a better nucleophile for reactions like acylation or alkylation.
Metabolic Stability Potentially different metabolic profile.Potentially different metabolic profile.The accessibility of the aromatic rings to metabolic enzymes (e.g., Cytochrome P450s) will differ. The more exposed rings of the 2-isomer might be more susceptible to hydroxylation. Aniline moieties themselves can be metabolic liabilities.[13]
Implications for Drug Development and Research

The choice between a 1-naphthyloxy and a 2-naphthyloxy scaffold is not trivial and has significant strategic implications:

  • Receptor Binding and Selectivity: The distinct 3D shapes of the isomers will lead to different binding affinities and selectivities for biological targets. The bulkier, more rigid 3D presentation of the 1-isomer might be ideal for fitting into a specific pocket, whereas the flatter 2-isomer could be better for intercalating or surface-binding interactions. Studies on related naphthyloxy derivatives have shown that this isomerism is key to their activity as, for example, histamine H3 receptor ligands.[14]

  • Pharmacokinetics (ADME): Differences in properties like logP and metabolic stability will directly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. A more metabolically stable isomer would be preferred to ensure a longer half-life in the body.[15]

  • Synthetic Accessibility: While both are accessible, reaction yields and purification challenges might differ, which can be a factor in large-scale synthesis campaigns.

Conclusion

The difference between 1-naphthyloxy and 2-naphthyloxy aniline isomers is a clear illustration of how subtle changes in molecular architecture can lead to significant changes in chemical and physical properties. The steric hindrance imposed by the peri-hydrogen in the 1-naphthyloxy isomer is the critical differentiating feature, inducing a twisted conformation that disrupts π-conjugation and alters the molecule's electronic character and three-dimensional shape. In contrast, the 2-naphthyloxy isomer exists in a more planar, conjugated state. These core differences are readily identifiable through spectroscopic analysis and have profound implications for the molecule's reactivity, physicochemical properties, and its potential utility in drug discovery and materials science. For the development professional, a thorough understanding of these isomeric distinctions is essential for the rational design of molecules with optimized properties for a given application.

References

Sources

Methodological & Application

High-Fidelity Reduction Strategies: 3-Methyl-4-(2-naphthyloxy)nitrobenzene to Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge

The reduction of 3-methyl-4-(2-naphthyloxy)nitrobenzene (referred to herein as Compound A ) to its corresponding aniline, 3-methyl-4-(2-naphthyloxy)aniline (referred to herein as Compound B ), represents a critical step in the synthesis of Type II kinase inhibitors.

While nitro reduction is a textbook transformation, this specific substrate presents unique physiochemical challenges:

  • Solubility: The lipophilic 2-naphthyloxy tail significantly reduces solubility in standard alcoholic solvents (MeOH, EtOH), necessitating optimized co-solvent systems.[1]

  • Chemoselectivity: While diaryl ethers are generally stable, aggressive acidic conditions (e.g.,

    
     at high heat) or high-pressure hydrogenolysis can risk ether cleavage or ring saturation of the naphthyl system.[1]
    
  • Impurity Profile: Incomplete reduction often leads to the accumulation of hydroxylamine (

    
    ) or azo (
    
    
    
    ) intermediates, which are difficult to separate from the lipophilic product.
Strategic Decision Matrix

We present two validated protocols. Method A is the "Gold Standard" for purity and scalability, while Method B is a robust, equipment-light alternative for discovery chemistry.[1]

FeatureMethod A: Catalytic Hydrogenation (

)
Method B: Dissolving Metal (

)
Primary Use Case Scale-up (>10g), GMP manufacturing, High Purity.[1]Discovery scale (<5g), Functional group sensitivity.
Mechanism Heterogeneous Catalysis (Surface H-transfer).Single Electron Transfer (SET).[1]
Key Advantage Clean workup (filtration only); >98% Yield.[1]No pressure equipment needed; Highly chemoselective.[1]
Critical Risk Fire hazard (catalyst ignition); Over-reduction (rare).Iron sludge formation; Emulsion during extraction.[1]
Solvent System THF/MeOH (1:1) to ensure solubility.EtOH/Water/THF (4:1:1) for biphasic transfer.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (The "Gold Standard")

Recommended for batches >10g where purity is paramount.

Reagents:

  • Substrate: 3-methyl-4-(2-naphthyloxy)nitrobenzene (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (

    
    ), 50% water wet (5 wt% loading relative to substrate).[1]
    
  • Solvent: Tetrahydrofuran (THF) and Methanol (MeOH), HPLC Grade.[1]

  • Gas: Hydrogen (

    
    ), >99.9% purity.[1]
    

Workflow Diagram:

HydrogenationWorkflow Start Start: Nitro Substrate Solubility Dissolution (THF:MeOH 1:1) Start->Solubility CatLoad Catalyst Loading (Under N2 inertion) Solubility->CatLoad Homogeneous Soln Hydrogenation Hydrogenation (3 atm, 25°C, 4h) CatLoad->Hydrogenation H2 Purge Filter Celite Filtration (Remove Pd/C) Hydrogenation->Filter HPLC Check >99% Conc Concentration (Rotovap) Filter->Conc Product Pure Aniline Conc->Product

Caption: Figure 1. Optimized workflow for catalytic hydrogenation ensuring safety and solubility.

Step-by-Step Procedure:

  • Dissolution: In a pressure vessel or hydrogenation bottle, dissolve Compound A (10.0 g, 35.8 mmol) in a mixture of THF (50 mL) and MeOH (50 mL).

    • Note: Pure MeOH is often insufficient for naphthyl derivatives, leading to precipitation and stalled reaction.[1] The THF co-solvent is critical.

  • Inertion: Purge the vessel with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 10%

    
     (50% wet, 0.5 g).
    
    • Safety:

      
       is pyrophoric when dry.[1] Always use wet catalyst and add under an inert blanket.[1]
      
  • Reaction: Evacuate the vessel and backfill with Hydrogen (

    
    ) three times. Pressurize to 3 atm (approx. 45 psi) and stir vigorously at 25°C.
    
    • Monitoring: Reaction is typically complete in 2–4 hours.[1] Monitor by HPLC or TLC (50% EtOAc/Hexanes). Look for the disappearance of the yellow nitro spot and the appearance of the fluorescent blue amine spot (under UV).

  • Workup:

    • Flush vessel with

      
      .[1]
      
    • Filter the mixture through a pad of Celite® to remove the catalyst.[2] Do not let the filter cake dry out completely to avoid fire hazards.

    • Wash the cake with THF (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Compound B as an off-white to pale brown solid.

    • Yield Expectation: 95–98%.

Protocol B: Iron-Mediated Reduction (Chemoselective)

Recommended for labs lacking hydrogenation apparatus or if halogen substituents are present.

Reagents:

  • Substrate: Compound A (1.0 equiv)

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv).[1]

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol (EtOH) / Water (

    
    ) / THF (4:1:1 ratio).[1]
    

Mechanism of Action: The reaction proceeds via a Single Electron Transfer (SET) mechanism on the iron surface.


 acts as a mild proton source, preventing the formation of azo-coupling byproducts common in basic conditions.

FeMechanism Nitro R-NO2 Nitroso R-N=O (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl +2e-, +2H+ Amine R-NH2 (Aniline) Hydroxyl->Amine +2e-, +2H+ (Rate Limiting) Iron Fe0 -> Fe2+ + 2e- Iron->Nitro Iron->Nitroso Iron->Hydroxyl

Caption: Figure 2.[3] Stepwise reduction pathway on the Iron surface. The hydroxylamine to amine step is often rate-limiting.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Compound A (5.0 g, 17.9 mmol) in EtOH (40 mL) and THF (10 mL).

  • Activation: Add a solution of

    
     (4.8 g, 89.5 mmol) in Water (10 mL).
    
  • Initiation: Add Iron powder (5.0 g, 89.5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring.

    • Critical Control Point: Vigorous stirring is essential as this is a heterogeneous reaction.[1]

    • Time: 2–6 hours.

  • Workup (The "Sludge" Management):

    • While the mixture is still hot , filter through a Celite® pad. (Iron salts precipitate upon cooling, clogging the filter).[1]

    • Wash the pad copiously with hot EtOAc.

  • Extraction:

    • Concentrate the filtrate to remove bulk EtOH/THF.

    • Dilute the residue with water (50 mL) and extract with EtOAc (2 x 50 mL).

    • Dry organic layer over

      
       and concentrate.[1][2]
      

Part 3: Analytical Validation & Troubleshooting

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to light brown solid. (Darkens on air exposure).[1]
Identity 1H-NMR (DMSO-d6)Disappearance of aromatic protons ortho to

(shifted upfield in amine). Appearance of broad

singlet (approx. 4.5–5.5 ppm).
Purity HPLC (C18, ACN/H2O)>98.0% Area.[1]
Mass Spec LC-MS (ESI+)

(approx).
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Low solubility of naphthyl substrate.Method A: Increase THF ratio. Method B: Add more THF or switch to n-Butanol (higher temp).
Stalled at Hydroxylamine Catalyst poisoning or insufficient proton source.[1]Method A: Add 1% Acetic Acid.[1] Method B: Add fresh Iron powder and reflux longer.
Product is Dark/Tar Oxidation of aniline during workup.[1]Perform workup under

or add trace sodium metabisulfite to the aqueous wash. Store product in the dark.
Low Yield (Method B) Product trapped in Iron sludge.[1]Boil the filter cake with EtOAc/MeOH to recover adsorbed product.

Part 4: References

  • Cantillo, D., & Kappe, C. O. (2014).[1] Catalytic Hydrogenation of Nitroarenes: A Key Step in the Synthesis of API Intermediates. Organic Process Research & Development. [Link]

  • Ramadas, K., & Srinivasan, N. (1992).[1][4] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[4] [Link]

  • Common Organic Chemistry. (n.d.).[1] Nitro Reduction - Common Conditions: H2 + Pd/C.[5][Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7416, Nitrobenzene (General Safety & Properties).[1][Link]

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Application Notes & Protocols: Amide Coupling Reactions Using 3-Methyl-4-(2-naphthyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The amide bond is a cornerstone of medicinal chemistry and materials science, forming the fundamental linkage in peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals.[1][2] The synthesis of amides, typically via the coupling of a carboxylic acid and an amine, is a deceptively simple transformation that is kinetically challenging and requires careful strategic planning. The direct condensation is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[1][3]

This guide focuses on 3-Methyl-4-(2-naphthyloxy)aniline , a substituted aromatic amine with significant potential as a scaffold in drug discovery.[4][5] Its unique structure, featuring an electron-rich aniline core modified with a sterically demanding ortho-methyl group and a bulky para-naphthyloxy substituent, presents specific challenges and opportunities in amide synthesis. Aniline derivatives are generally less nucleophilic than their aliphatic counterparts, and steric hindrance near the amino group can further impede reactivity.[6][7][8]

These application notes provide a comprehensive technical framework for researchers, scientists, and drug development professionals to successfully employ 3-Methyl-4-(2-naphthyloxy)aniline in amide coupling reactions. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven protocols for two robust coupling methodologies, and offer practical guidance on reaction optimization, purification, and troubleshooting.

Reagent Profile: 3-Methyl-4-(2-naphthyloxy)aniline

Understanding the physicochemical properties of 3-Methyl-4-(2-naphthyloxy)aniline is critical for designing effective coupling strategies. The electronic and steric features of the molecule directly influence its nucleophilicity and, consequently, the required activation energy for the amide bond formation.

  • Electronic Effects: The para-naphthyloxy group, with its ether linkage, acts as an electron-donating group through resonance, which increases the electron density on the aniline ring and the nitrogen atom. This effect partially counteracts the inherent low basicity of anilines, making it a more reactive nucleophile than unsubstituted aniline. The ortho-methyl group is a weak electron-donating group, further enhancing the nucleophilicity of the amine.

  • Steric Hindrance: The primary challenge arises from the methyl group at the C3 position (ortho to the amine). This substituent sterically shields the nitrogen atom, potentially slowing the rate of nucleophilic attack on the activated carboxylic acid intermediate. This steric impediment necessitates the use of highly efficient coupling reagents and potentially longer reaction times or elevated temperatures.

PropertyValueSource
Chemical Name 3-Methyl-4-(2-naphthyloxy)aniline
CAS Number 946663-79-2[9]
Molecular Formula C₁₇H₁₅NO[9]
Molecular Weight 249.31 g/mol
Appearance Off-white to pale brown solid (typical)
Key Structural Features Sterically hindered aromatic amine

Mechanistic Pathways for Amide Bond Formation

To overcome the kinetic barrier of amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[10] This is achieved using a "coupling reagent." We will explore two of the most reliable and powerful classes of reagents suitable for challenging substrates like substituted anilines: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis due to their efficiency and the ease of byproduct removal.[3][11] The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] However, this intermediate is unstable and can undergo intramolecular rearrangement to a non-reactive N-acylurea byproduct, terminating the reaction.[11][12]

To prevent this side reaction and reduce potential racemization at chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is indispensable. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile.[11][13]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + H⁺ EDC EDC EDC->O_acyl + H⁺ HOBt_ester HOBt Active Ester O_acyl:e->HOBt_ester:w + HOBt N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesired) HOBt HOBt Amide Amide Product HOBt_ester->Amide Nucleophilic Attack Urea Urea Byproduct HOBt_ester->Urea + Amine Amine Aniline Derivative (Ar-NH2) Amine->Amide Nucleophilic Attack

Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.

Uronium Salt-Mediated Coupling (HATU)

For sterically hindered or electronically deactivated amines, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance.[14][15] HATU contains a derivative of HOBt, 1-hydroxy-7-azabenzotriazole (HOAt), within its structure.[14]

In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester.[14] This ester is even more reactive than the corresponding HOBt ester, facilitating coupling with poor nucleophiles under mild conditions and with a very low risk of racemization.[14] The base is crucial for deprotonating the carboxylic acid and the protonated amine that forms during the reaction.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) OAt_ester OAt Active Ester RCOOH->OAt_ester Activation HATU HATU + DIPEA HATU->OAt_ester Activation Amide Amide Product OAt_ester->Amide Nucleophilic Attack Amine Aniline Derivative (Ar-NH2) Amine->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt Byproducts

Caption: Uronium salt (HATU) coupling mechanism.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, concentration, and reaction time may be necessary for specific substrates. Crucially, all reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of activated intermediates. [3]

Workflow prep 1. Reagent Preparation (Anhydrous Conditions) act 2. Carboxylic Acid Activation (0 °C) prep->act react 3. Amine Addition & Reaction (0 °C to RT) act->react monitor 4. Reaction Monitoring (TLC / LC-MS) react->monitor workup 5. Aqueous Workup (Quench & Wash) monitor->workup Reaction Complete purify 6. Isolation & Purification (Chromatography) workup->purify

Sources

Recrystallization solvents for purifying 3-Methyl-4-(2-naphthyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for the Recrystallization and Purification of 3-Methyl-4-(2-naphthyloxy)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-4-(2-naphthyloxy)aniline is a complex aromatic compound whose purity is paramount for its downstream applications in pharmaceutical synthesis and materials science. This document provides a comprehensive guide to developing a robust recrystallization protocol for this specific molecule. We move beyond generic procedures to explain the underlying chemical principles that govern solvent selection, empowering researchers to logically deduce the optimal purification strategy. This guide details a systematic approach, from initial solvent screening to troubleshooting common recrystallization challenges, ensuring a high-yield recovery of crystalline, high-purity 3-Methyl-4-(2-naphthyloxy)aniline.

Molecular Structure and Its Implications for Solubility

The key to effective recrystallization is understanding the target molecule's physicochemical properties, which are dictated by its structure. 3-Methyl-4-(2-naphthyloxy)aniline (MW: 249.31 g/mol , Formula: C₁₇H₁₅NO) possesses distinct functional regions that influence its interaction with various solvents[1][2].

  • Naphthyl Ether Moiety: This large, bicyclic aromatic system is inherently non-polar and rigid. It contributes significantly to the molecule's van der Waals interactions and suggests good solubility in aromatic solvents like toluene or poor solubility in highly polar solvents like water[3].

  • Aniline Moiety: The primary amine (-NH₂) group attached to a benzene ring introduces polarity and the capacity for hydrogen bonding. The amine can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This feature suggests solubility in polar protic solvents like alcohols[4].

  • Methyl Group: The -CH₃ group is a non-polar, electron-donating group that slightly enhances the molecule's lipophilicity.

The molecule's hybrid nature—a large non-polar backbone with a polar, hydrogen-bonding functional group—makes it unlikely that a single "perfect" solvent exists. The compound will likely exhibit moderate solubility in a range of solvents, making a mixed-solvent system a highly probable route to successful purification[5].

The First Principle: Systematic Solvent Screening

A robust recrystallization protocol is not found by chance but through systematic experimentation. The initial step is to perform small-scale solubility tests to classify potential solvents. The ideal recrystallization solvent will dissolve the compound completely when hot but very poorly when cold.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Aliquot approximately 10-20 mg of crude 3-Methyl-4-(2-naphthyloxy)aniline into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Vigorously stir or vortex after each addition. Record the solubility at ambient temperature.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Observe and record if the compound fully dissolves.

  • Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large amount of crystalline solid, not an oil or amorphous powder.

Table 1: Candidate Solvents for Screening
Solvent ClassExample SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Polar Protic Ethanol78HighThe -OH group interacts well with the aniline moiety. A good candidate for a single-solvent system or as the primary "good" solvent in a mixed pair[5][6].
Isopropanol82MediumSimilar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold.
Polar Aprotic Ethyl Acetate77MediumThe ester group provides polarity. Often used in a mixed system with a non-polar anti-solvent[7].
Acetone56MediumA strong solvent, may dissolve the compound too well at room temperature, but useful for dissolving and adding an anti-solvent.
Aromatic Toluene111Low"Like-dissolves-like" principle suggests good interaction with the naphthyl and phenyl rings. Excellent for dissolving non-polar impurities[3].
Aliphatic Heptane/Hexane98 / 69Very LowExpected to be poor solvents. Ideal candidates for use as an "anti-solvent" or "poor" solvent in a mixed-solvent system[3][7].

Recrystallization Workflow: A Decision-Making Guide

The results from the initial screening will guide the selection of the most effective recrystallization strategy. The following workflow illustrates the logical progression from screening to protocol optimization.

Recrystallization_Workflow start Start: Crude 3-Methyl-4-(2-naphthyloxy)aniline screen Protocol 1: Small-Scale Solvent Screen start->screen evaluate Evaluate Results screen->evaluate single_solvent Good Solubility Hot, Poor Solubility Cold? evaluate->single_solvent Analyze each solvent protocol_single Protocol 2: Single-Solvent Recrystallization single_solvent->protocol_single Yes mixed_solvent Find Soluble/Insoluble Pair single_solvent->mixed_solvent No success1 Pure Crystalline Product protocol_single->success1 failure Oiling Out / No Crystals / Low Yield protocol_single->failure protocol_mixed Protocol 3: Mixed-Solvent Recrystallization mixed_solvent->protocol_mixed Yes mixed_solvent->failure No suitable pair found success2 Pure Crystalline Product protocol_mixed->success2 protocol_mixed->failure troubleshoot Consult Troubleshooting Guide (Table 2) failure->troubleshoot troubleshoot->screen Re-screen or modify conditions

Caption: Workflow for selecting a recrystallization protocol.

Standard Operating Protocols

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent required to create a slurry. Heat the mixture on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield[5].

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals, preferably under a vacuum, to remove all traces of solvent.

Protocol 3: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (the one in which it is highly soluble) at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the one in which the compound is insoluble) dropwise with constant swirling.

  • Induce Cloudiness: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Collection: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (step 7), use a pre-chilled mixture of the two solvents.

Troubleshooting Guide

Even with a systematic approach, challenges can arise. The following table provides solutions to common issues.

Table 2: Common Recrystallization Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If supersaturation is suspected, try scratching the inside of the flask with a glass rod or adding a seed crystal[5].
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; impurities are depressing the melting point.Re-heat the solution to dissolve the oil. Add more of the "good" solvent and allow the solution to cool much more slowly. If the problem persists, try a different solvent system with a lower boiling point.
Poor Recovery / Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure the cooling step is thorough and an ice bath is used.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use only a very small amount to avoid adsorbing the product.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • A facile synthesis of naphthyl ethers using micellar medium. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Molecular Rearrangements. Part I. The Thermal Rearrangement of the Benzyl Naphthyl Ethers. (1955). Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Incomplete Nitro Reduction in Naphthyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to our dedicated technical support center for resolving challenges in synthetic organic chemistry. This guide provides in-depth troubleshooting for a common yet frustrating issue: the incomplete reduction of a nitro group during the synthesis of naphthyl ethers. As chemists and drug development professionals, we understand that reaction efficiency is paramount. This document is structured to help you diagnose the root cause of incomplete conversion, optimize your reaction conditions, and achieve high yields of your desired amino-naphthyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete nitro group reduction in my naphthyl ether synthesis?

Several factors can lead to an incomplete reaction. The most common culprits include:

  • Inactive or insufficient reducing agent: The reagent may have degraded over time or been added in stoichiometric insufficiency.[1]

  • Poor quality or poisoned catalyst: For catalytic hydrogenations, the catalyst (e.g., Pd/C, PtO2) may be old, deactivated by impurities, or not properly activated.[1]

  • Sub-optimal reaction conditions: Issues with temperature, pressure (for hydrogenation), solvent, or pH can significantly hinder the reaction rate.[1]

  • Substrate-specific challenges: Steric hindrance around the nitro group on the naphthyl ring can make the reduction more difficult.

  • Presence of reaction inhibitors: Certain functional groups or impurities in the starting material can act as catalyst poisons or react with the reducing agent.[2]

Q2: How can I visually assess if my nitro reduction is complete using Thin Layer Chromatography (TLC)?

TLC is an excellent, rapid technique for monitoring reaction progress.

  • Spotting: On a TLC plate, spot your starting material (nitro-naphthyl ether), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The starting nitro compound is typically less polar than the resulting amine.

  • Visualization: The starting material will have a higher Rf value (travel further up the plate) than the more polar amine product. A complete reaction should show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the amine. Intermediates, such as the nitroso or hydroxylamine species, may also be visible if the reaction is stalled.

Q3: Are there alternatives to catalytic hydrogenation for reducing the nitro group on a naphthyl ether?

Yes, several effective methods exist, which can be advantageous if catalytic hydrogenation is problematic. Common alternatives include:

  • Metal/Acid Reductions: A classic and often robust method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[3][4]

  • Sodium Dithionite (Na2S2O4): This reagent is often used in aqueous or mixed aqueous/organic systems and can be quite effective for reducing aromatic nitro groups.[5][6][7][8]

  • Hydrazine Hydrate with a Catalyst: In the presence of a catalyst like Raney Nickel or Ferric Chloride, hydrazine hydrate is a powerful reducing agent.

In-Depth Troubleshooting Guide

Symptom 1: Low Yield of the Desired Amino-Naphthyl Ether with Significant Starting Material Remaining

This is a classic sign of an incomplete or stalled reaction. The troubleshooting workflow below will help you systematically identify the cause.

G A Incomplete Conversion Observed (Low Yield, Starting Material Present) B Step 1: Verify Reagent & Catalyst Integrity A->B Begin Diagnosis C Is the reducing agent new or properly stored? B->C Check Reagent D Is the catalyst (if used) fresh? Has it been exposed to air/moisture? B->D Check Catalyst E Step 2: Re-evaluate Reaction Stoichiometry C->E If Reagent is OK D->E If Catalyst is OK F Were molar equivalents of the reducing agent calculated correctly? E->F Verify Calculations G Step 3: Scrutinize Reaction Conditions F->G If Stoichiometry is Correct H Is the temperature appropriate? Is the reaction time sufficient? G->H Check Temp/Time I Is the solvent appropriate and dry? G->I Check Solvent J Step 4: Assess Starting Material Purity H->J If Conditions are OK I->J If Conditions are OK K Are there impurities that could be poisoning the catalyst? J->K Analyze Purity L Outcome: Optimized Reaction K->L Problem Identified & Rectified

Caption: A systematic workflow for troubleshooting incomplete nitro group reduction.

1. Reagent and Catalyst Integrity:

  • For Catalytic Hydrogenation (e.g., Pd/C):

    • Expertise & Experience: Palladium on carbon is a highly effective catalyst, but it is susceptible to deactivation, a phenomenon known as catalyst poisoning.[2] Common poisons include sulfur compounds (e.g., thiols), halides, and strong coordinating ligands.[2] If your starting material was synthesized using sulfur-containing reagents, trace amounts could be poisoning your catalyst.

    • Protocol:

      • Always use a fresh batch of catalyst if possible.

      • Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) as much as possible to prevent oxidation.

      • Consider filtering your starting material through a small plug of silica gel to remove baseline impurities before the reaction.

  • For Metal/Acid Reductions (e.g., SnCl2·2H2O):

    • Expertise & Experience: Stannous chloride dihydrate is a reliable and cost-effective reducing agent.[9][10] However, it can oxidize over time. The reduction mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the metal being oxidized to Sn(IV).[11][12]

    • Protocol:

      • Use a freshly opened bottle of SnCl2·2H2O or one that has been stored under inert gas.

      • Ensure the molar equivalents are correct. Typically, 3-5 equivalents are used.[1]

2. Optimizing Reaction Conditions:

ParameterCatalytic HydrogenationSnCl2·2H2O ReductionKey Considerations
Solvent Ethanol, Methanol, Ethyl Acetate, THFEthanol, Ethyl Acetate, Acetic AcidThe solvent must fully dissolve the starting material. Protic solvents can facilitate the reaction.[13]
Temperature Room Temperature to 50 °CRoom Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to side products.[1]
Pressure (H2) 1 atm to 50 psiN/AIncreasing hydrogen pressure can significantly accelerate the reaction rate.[1]
Reaction Time 2-24 hours1-6 hoursMonitor by TLC to determine the point of completion.

3. Experimental Protocol: A Robust Method for Nitro Reduction using Tin(II) Chloride

This protocol provides a reliable alternative to catalytic hydrogenation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve your nitro-naphthyl ether (1.0 eq) in ethanol.[4]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O, 4.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish (monitored by TLC), gently heat the mixture to 50-60 °C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

    • Basify the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is ~8. Be cautious as this will cause gas evolution.

    • A precipitate of tin salts will form. Filter this solid through a pad of celite.

    • Extract the aqueous filtrate with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude amino-naphthyl ether.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Symptom 2: Formation of Unidentified Side Products

The presence of multiple new spots on a TLC plate indicates the formation of side products.

  • Azoxy, Azo, and Hydrazo Compounds: These can form if the reduction is not fully completed and intermediate species dimerize. This is more common under neutral or basic conditions.[14]

  • Ring Chlorination: When using SnCl2 in concentrated HCl, electrophilic aromatic substitution can sometimes occur, leading to chlorinated byproducts on the naphthyl ring.

  • Control the pH: For metal/acid reductions, maintaining a strongly acidic environment helps to ensure the reaction proceeds fully to the amine.

  • Degas the Solvent: For catalytic hydrogenations, dissolved oxygen can interfere with the catalyst and lead to side reactions. Bubbling nitrogen or argon through the solvent before adding the catalyst can be beneficial.

  • Consider a Milder Reducing Agent: If side reactions are a major issue, switching to a milder system like sodium dithionite might be a solution.[6][7]

G A R-NO2 (Nitro) B R-NO (Nitroso) A->B + 2e-, + 2H+ C R-NHOH (Hydroxylamine) B->C + 2e-, + 2H+ E Side Products (Azo, Azoxy) B->E Dimerization D R-NH2 (Amine) C->D + 2e-, + 2H+ C->E Condensation

Sources

Technical Support Center: High-Purity Synthesis of Naphthyloxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TSC-CHEM-2024-08 Subject: Minimizing Side Products in Biaryl Ether Synthesis (


 & Reduction)
Audience:  Process Chemists, Medicinal Chemists, CMC Leads

Core Directive: The Synthetic Landscape

The synthesis of naphthyloxy anilines (and the related phenoxy anilines found in kinase inhibitors like Sorafenib) typically hinges on two critical steps: the formation of the biaryl ether bond via Nucleophilic Aromatic Substitution (


) and the subsequent reduction of a nitro group to an aniline (if not coupling a pre-formed amine).

This guide addresses the three most persistent impurity classes in this workflow:

  • Hydrolysis Impurities: Reversion of the electrophile to a phenol/pyridone.

  • Regioisomers & N-Alkylated Byproducts: Competitive nucleophilic attacks.

  • Azo/Hydrazo Dimers: Incomplete or coupled reduction products.

Phase I: The Coupling (Ether Formation)

The Challenge: Hydrolysis & Competitive Nucleophiles

In the reaction between a naphthol (nucleophile) and a halo-nitrobenzene or halo-pyridine (electrophile), the most common side reaction is the attack of water (hydroxide) on the electrophile. This generates a phenolic impurity that is often difficult to separate from the naphthol starting material.

Diagnostic Table:

Impurity Signatures
Impurity TypeObservation (LCMS/NMR)Root CauseCorrective Action
Hydrolyzed Electrophile Mass = Electrophile - Halide + OH (

)
Wet solvent/base; Hydroxide competition.Switch to anhydrous DMF/DMAc; Use

or azeotropically dried

.
N-Alkylated Isomer Same Mass as Product; Different Retention Time.Ambient nucleophile (if using aminonaphthol).Protect amine (Boc/Ac); Use harder base (

) to favor O-anion.
Regioisomer Same Mass; Different coupling constant (

-value).
Attack at wrong halide (if di-halo electrophile).Lower Temp; Switch solvent to non-polar (reduce dipole stabilization).
Troubleshooting Workflow: Minimizing Hydrolysis

The following logic tree outlines the decision process for eliminating hydrolysis byproducts during the coupling phase.

SNAr_Troubleshooting start Issue: High Hydrolysis Impurity (Phenolic Byproduct) check_water Check Solvent Water Content (Karl Fischer < 0.05%?) start->check_water dry_solvent Action: Dry Solvent (Mol Sieves / Azeotrope) check_water->dry_solvent No check_base Check Base Type check_water->check_base Yes carbonate Using Carbonate (K2CO3/Cs2CO3)? check_base->carbonate alkoxide Using Alkoxide (t-BuOK/NaH)? check_base->alkoxide action_carb Action: Switch to t-BuOK (Faster kinetics outcompetes H2O) carbonate->action_carb action_alk Action: Check Reagent Quality (NaOH contamination in t-BuOK) alkoxide->action_alk

Figure 1: Decision matrix for troubleshooting hydrolysis impurities in


 reactions.
Validated Protocol: Anhydrous Coupling

Context: This protocol minimizes hydrolysis by utilizing potassium tert-butoxide (


) to rapidly generate the naphthoxide anion, outcompeting trace water.
  • Preparation: Charge 1-naphthol (1.0 equiv) into a reactor. Inert with

    
     (3x cycles).
    
  • Solvation: Add anhydrous DMAc (Dimethylacetamide) or NMP (

    
     vol). Critical: Water content must be 
    
    
    
    .
  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (1.05 equiv) portion-wise. Stir for 30 min.
    • Why:

      
       is a stronger base than carbonates, ensuring complete deprotonation before the electrophile is added, favoring the 
      
      
      
      -attack.
  • Coupling: Add the electrophile (e.g., 4-chloro-1-nitrobenzene) (1.0 equiv) as a solution in DMAc.

  • Reaction: Warm to

    
    . Monitor by HPLC.
    
    • Endpoint: Stop when limiting reagent

      
      . Prolonged heating promotes ether cleavage (transetherification).
      

Phase II: The Reduction (Nitro Aniline)

The Challenge: Azo & Hydrazo "Color" Impurities

Reducing the nitro-naphthyl ether to the aniline is prone to "condensation" side reactions. Intermediate nitroso (


) and hydroxylamine (

) species can react with each other to form Azoxy , Azo (

), and Hydrazo (

) dimers. These are highly colored (orange/red) and difficult to remove.
Mechanism of Impurity Formation

The reduction is not a single step. It proceeds via:



The Danger Zone: If the accumulation of


 and 

is high (slow reduction), they condense:

Validated Protocol: Poisoned Hydrogenation

To prevent dimer formation, the reduction rate must be fast enough to clear intermediates but controlled to prevent ring saturation.

  • Catalyst Selection: Use

    
     (sulfided) or 
    
    
    
    (chemical reduction) rather than standard
    
    
    if halogen substituents are present (to prevent de-halogenation).
  • Solvent System: Methanol/THF (1:1). Avoid pure non-polar solvents which stabilize the azo-dimers.

  • Pressure: Maintain

    
     pressure 
    
    
    
    .
    • Insight: Low

      
       availability causes "starvation" at the catalyst surface, increasing the residence time of intermediates and favoring dimerization [1].
      
  • Additive: Add

    
     Acetic Acid.
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] Protonation of the hydroxylamine intermediate (

      
      ) accelerates the final reduction step to aniline, preventing accumulation [2].
      

Phase III: Regioselectivity (Ambident Nucleophiles)

If your starting material is an aminonaphthol (containing both


 and 

), you face the risk of

-alkylation vs

-alkylation.
Control Strategy
  • Hard/Soft Acid Base Theory (HSAB):

    • Oxygen (Hard Nucleophile): Favored by "hard" bases (

      
      ) and polar aprotic solvents (DMSO) which strip the cation, leaving a "naked" oxygen anion.
      
    • Nitrogen (Soft Nucleophile): Favored in neutral conditions or protic solvents.

  • Thermodynamic Control:

    
    -alkylation is often kinetically favored but reversible under high heat. 
    
    
    
    -alkylation is thermodynamically more stable in biaryl systems.
    • Tip: If

      
      -product forms, heating the reaction longer may induce a rearrangement to the 
      
      
      
      -product (Smile Rearrangement equivalent), though this is rare in simple naphthyl systems. The best approach is N-protection (e.g., Acetyl or Boc) prior to coupling.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a persistent impurity at RRT 0.85 that grows when I scale up the


 reaction. 
  • Diagnosis: This is likely the bis-ether (if your electrophile has two leaving groups, like 2,4-dichloropyridine) or a dimer .

  • Fix: Ensure high stirring rates (mass transfer limitation) and slow addition of the nucleophile to the electrophile (inverse addition) to keep the electrophile in excess locally.

Q2: My product turns pink/red upon exposure to air.

  • Diagnosis: Oxidation of the naphthyl-amine. Naphthylamines are electron-rich and prone to air oxidation (forming quinone-imines).

  • Fix: Store the aniline as a salt (Hydrochloride or Tosylate). Isolate the free base only immediately before the next step.

Q3: Can I use Cu-catalyzed Ullmann coupling instead of


? 
  • Analysis: Ullmann coupling is viable but often requires high temperatures (

    
    ) which can degrade sensitive naphthols. It also introduces heavy metal contamination (Cu) which is a regulatory burden. 
    
    
    
    is preferred unless the electrophile lacks an activating group (nitro/carbonyl).

References

  • Bankston, D. et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 2002, 6(6), 777–781.

    • Key Insight: Establishes the ether synthesis and control of urea impurities.
  • Blaser, H. U. "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today, 2000.
  • Li, X. et al. "Evolution in the asymmetric synthesis of biaryl ethers." Chemical Communications, 2024.[10]

    • Key Insight: Advanced strategies for controlling atropisomerism and regioselectivity in biaryl ethers.[7][8]

  • BenchChem Technical Division. "A Mechanistic Guide to Nitro Group Reduction." BenchChem Protocols, 2025.[2]

    • Key Insight: Comparative analysis of Hydride vs Hydrogenation reduction p

Disclaimer: This guide is for research purposes. Always consult SDS and perform safety assessments before handling naphthols, nitro-aromatics, or pressurized hydrogen.

Sources

Technical Support Center: Purification of 3-Methyl-4-(2-naphthyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MN-ANILINE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Column Chromatography Troubleshooting & Protocol Optimization

Executive Summary

You are attempting to purify 3-Methyl-4-(2-naphthyloxy)aniline (CAS: 946663-79-2). This molecule presents a classic "dual-personality" challenge in chromatography:

  • The Lipophilic Domain: The naphthyloxy and methyl groups create significant hydrophobicity, requiring non-polar solvents for migration.

  • The Basic Domain: The primary aniline amine (

    
    ) acts as a Lewis base, interacting strongly with the acidic silanol groups (
    
    
    
    ) of standard silica gel.

The Failure Mode: Without intervention, these silanol interactions cause severe peak tailing (streaking), irreversible adsorption, and co-elution with impurities like the nitro-precursor or unreacted 2-naphthol.

The following guide details the Triethylamine (TEA) Deactivation Protocol , a self-validating system to ensure sharp peak resolution.

Part 1: The Core Protocol (TEA Deactivation)

Standard silica gel is too acidic for free anilines. You must chemically modify the stationary phase environment.

Reagents & Materials
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase A (Non-polar): Hexanes (or Heptane).

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA), high purity (

    
    ).
    
Step-by-Step Workflow
1. Column Pre-treatment (The "TEA Wash")

Do not simply add TEA to your running solvent. You must equilibrate the silica first to cap active sites.

  • Pack the column with silica gel using 100% Hexanes .

  • Prepare a Pre-wash Buffer : Hexanes containing 1% (v/v) TEA .

  • Flush the column with 2–3 Column Volumes (CV) of this Pre-wash Buffer.

    • Why? This saturates the acidic silanol sites with TEA, effectively neutralizing the column before your sample ever touches it.

2. Sample Loading
  • Preferred Method (Solid Load): Dissolve the crude aniline in a minimum amount of Dichloromethane (DCM). Add silica gel (ratio 1:2 sample-to-silica). Evaporate to dryness on a rotovap until a free-flowing powder remains. Load this powder on top of the pre-treated column.

    • Why? Liquid loading anilines in DCM can lead to "band broadening" if the solvent strength mismatches the mobile phase. Solid loading guarantees a tight initial band.

3. Elution Gradient

Run the column using a gradient of Hexane/EtOAc containing 1% TEA throughout .

  • 0–5 min: 100% Hexanes (+1% TEA) [Flush non-polar impurities]

  • 5–20 min: Linear gradient to 10% EtOAc (+1% TEA)

  • 20–40 min: Linear gradient to 30% EtOAc (+1% TEA)

  • Detection: Monitor at 254 nm (Naphthyl absorption is strong) and 280 nm .

Part 2: Troubleshooting & FAQs

Q1: My product is streaking (tailing) across 20 fractions. What went wrong?

Diagnosis: The "Silanol Effect."[1] The amine protons on your aniline are hydrogen-bonding with the silica surface. The Fix:

  • Immediate: Did you add TEA to the sample solvent? If not, the sample might have stuck immediately upon loading.

  • Next Run: Increase TEA concentration to 2% or switch to DCM/Methanol/Ammonium Hydroxide (95:5:0.5) if the compound is too polar for Hex/EtOAc.

  • Alternative: Use "Amine-functionalized Silica" cartridges if available, which eliminates the need for TEA additives.

Q2: I see a yellow band that never elutes. Is that my product?

Diagnosis: Oxidation or Salt Formation. Anilines oxidize to azo compounds or quinones (often yellow/brown) on silica if left too long, especially under light. Alternatively, if your crude mixture contained acid (e.g., from an HCl reduction step), the aniline is protonated (


) and will never  move on silica.
The Fix: 
  • Free-basing: Dissolve crude in EtOAc and wash with saturated

    
     or 
    
    
    
    before chromatography to ensure the amine is neutral.
  • Speed: Minimize time on column. Wrap the column in foil to prevent photo-oxidation.

Q3: I have a close impurity spot just above my product. How do I separate them?

Diagnosis: Likely the Nitro-precursor (3-methyl-4-(2-naphthyloxy)nitrobenzene) or 2-Naphthol .

  • Nitro-precursor: Usually runs faster (higher Rf) than the aniline because it lacks the H-bonding amine group.

  • 2-Naphthol: Runs close to the aniline but is acidic. The Fix:

  • For Naphthol removal: Wash the crude organic layer with

    
     before the column. Naphthol will deprotonate and move to the aqueous layer; the aniline will stay in the organic layer.
    
  • Gradient Optimization: Shallow the gradient. Instead of jumping to 30% EtOAc, hold isocratic at 10% EtOAc for 10 CVs.

Part 3: Data & Visualization

Table 1: Rf Value Predictions & Solvent Systems

Note: Rf values are estimates based on standard aniline behavior on Silica Gel 60.

Solvent SystemAdditiveEstimated Rf (Product)Separation QualityNotes
Hex/EtOAc (4:1) None0.15 (Streaking)Poor Broad tailing due to silanol interaction.
Hex/EtOAc (4:1) 1% TEA 0.35 (Sharp) Excellent TEA caps silanols; aniline moves freely.
DCM/MeOH (95:5)None0.60ModerateGood solubility, but DCM can be expensive/toxic.
DCM/MeOH (95:5)0.5%

0.65GoodAmmonia is a stronger modifier than TEA; use for very polar amines.
Purification Logic Flowchart

PurificationWorkflow Start Crude 3-Methyl-4-(2-naphthyloxy)aniline AcidWash Pre-Column Workup: Wash w/ 1M NaOH Start->AcidWash Remove Naphthol Impurity CheckSolubility Check Solubility in Hex/EtOAc TLC_Check Run TLC with 1% TEA CheckSolubility->TLC_Check AcidWash->CheckSolubility Tailing Is spot tailing? TLC_Check->Tailing MethodA Method A: Hex/EtOAc + 1% TEA (Standard Protocol) Tailing->MethodA No (Rf 0.3-0.4) MethodB Method B: DCM/MeOH + NH4OH (High Polarity Protocol) Tailing->MethodB Yes (or Rf < 0.1) Load Solid Load on Silica MethodA->Load MethodB->Load RunColumn Run Gradient (Protect from Light) Load->RunColumn Finish Pure Aniline (Store under N2, Cold) RunColumn->Finish

Caption: Decision tree for optimizing the purification of lipophilic anilines, prioritizing impurity removal and stationary phase modification.

References

  • BenchChem. (2025).[2] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from

  • ResearchGate. (2013). Tailing in TLC - can anyone help? (Community Discussion on Amine Purification). Retrieved from

  • ChemicalBook. (n.d.). 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE Product Properties. Retrieved from

Sources

Solving solubility issues of 3-Methyl-4-(2-naphthyloxy)aniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-4-(2-naphthyloxy)aniline

Document ID: TSC-MNA-DMSO-V1.2

Last Updated: February 16, 2026

Introduction: Navigating the Solubility Challenges of 3-Methyl-4-(2-naphthyloxy)aniline

3-Methyl-4-(2-naphthyloxy)aniline is an aromatic amine characterized by a significant hydrophobic profile, owing to its naphthyloxy and methyl-substituted phenyl moieties[1]. While Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for dissolving a broad range of organic compounds in biological and chemical research[2][3], the large, rigid, and non-polar structure of 3-Methyl-4-(2-naphthyloxy)aniline can present significant solubility hurdles.

This guide provides a structured, in-depth approach to systematically address and resolve solubility issues with this compound in DMSO. We will explore the underlying chemical principles and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions - The Scientific Foundation

Q1: Why is 3-Methyl-4-(2-naphthyloxy)aniline expected to have limited solubility in DMSO, despite DMSO's reputation as a universal solvent?

A1: The solubility of a compound is governed by the principle of "like dissolves like." While DMSO is highly polar, 3-Methyl-4-(2-naphthyloxy)aniline possesses a complex molecular structure with conflicting characteristics:

  • Hydrophobic Character: The dominant features are the large, non-polar naphthalene ring and the methyl-substituted benzene ring. These large hydrocarbon portions result in low intrinsic aqueous solubility and favor non-polar environments[4].

  • Polar Character: The molecule has some polar functionality through the ether linkage (-O-) and the primary amine group (-NH2). The amine group's lone pair of electrons can act as a hydrogen bond acceptor, and the N-H protons can act as donors[5].

  • Solvent-Solute Interaction: DMSO is an excellent hydrogen bond acceptor (at the sulfoxide oxygen) but cannot donate hydrogen bonds[6]. While DMSO can interact with the amine group of your compound, the large, hydrophobic surface area of the naphthyl and phenyl rings requires significant energy to be solvated by the polar DMSO molecules, leading to poor solubility.

Q2: My compound is an amine. Can I leverage its basicity to improve solubility?

A2: Yes, this is a valid chemical strategy. The amine group is basic and can be protonated to form an anilinium salt[7]. These salt forms are ionic and typically exhibit significantly higher solubility in polar solvents like DMSO compared to the neutral free base[7][8]. However, this approach is highly dependent on your experimental context. Adding an acid to create the salt will change the pH of your stock solution, which may be incompatible with downstream biological assays or chemical reactions. The pKa of substituted anilinium ions in DMSO can vary, influencing the ease of protonation[9].

Q3: I managed to dissolve my compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. What happened?

A3: This is a very common issue known as precipitation upon dilution. It occurs because 3-Methyl-4-(2-naphthyloxy)aniline is significantly less soluble in the aqueous environment of your medium than in the pure organic DMSO stock[10][11]. DMSO is miscible with water, but when the DMSO concentration drops dramatically upon dilution, the water becomes the primary solvent. The non-polar nature of your compound causes it to self-associate and precipitate out of the aqueous solution[12].

Part 2: Troubleshooting Guide - A Stepwise Approach to Dissolution

This section provides a logical workflow for addressing solubility problems in a systematic manner.

Initial Troubleshooting Workflow

G start Compound does not dissolve at target concentration in 100% DMSO vortex 1. Mechanical Agitation - Vortex vigorously (2-5 min) - Sonicate in a water bath (10-30 min) start->vortex heat 2. Gentle Heating - Warm to 30-40°C - Vortex intermittently - Check for dissolution vortex->heat Still insoluble? success SOLUBILITY ACHIEVED vortex->success Dissolved? cosolvent 3. Introduce a Co-solvent - Test small-scale with NMP, DMA, or PEG 400 - See Co-solvent Screening Protocol heat->cosolvent Still insoluble? heat->success Dissolved? reformulate 4. Reformulate - Lower the stock concentration - Consider salt formation (if applicable) cosolvent->reformulate Still insoluble or not feasible? cosolvent->success Dissolved? reformulate->success Dissolved? fail Consult further (e.g., formulation specialist) reformulate->fail All options exhausted?

Caption: Decision tree for troubleshooting solubility issues.

Q4: I'm at Step 1 (Mechanical Agitation). Why does sonication help and are there any risks?

A4: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these tiny bubbles generates localized energy, which breaks apart the solute's crystal lattice structure and enhances solvent-solute interaction[10]. This is a physical, not chemical, process. The primary risk is localized heating. For thermally sensitive compounds, it's crucial to use a water bath sonicator and monitor the temperature to prevent degradation.

Q5: I need to try Step 2 (Gentle Heating). What is a safe temperature range?

A5: For most organic compounds, gentle heating to 30-40°C is a safe starting point[10]. This modest increase in thermal energy can significantly improve the rate of dissolution without providing enough energy to break covalent bonds and cause degradation. Always cap your vial tightly to prevent solvent evaporation. After heating, allow the solution to cool to room temperature. If the compound remains in solution, you have achieved thermodynamic solubility under those conditions. If it precipitates upon cooling, you have created a supersaturated solution that is not stable.

Q6: I'm considering Step 3 (Co-solvents). How do I choose the right one?

A6: The goal of a co-solvent is to modify the polarity of the DMSO to better match the hydrophobic nature of 3-Methyl-4-(2-naphthyloxy)aniline[13]. Since your compound has significant non-polar character, a less polar, water-miscible co-solvent is a good choice.

Co-solventClassRationale for UseMax Recommended % (v/v) in DMSO
N-Methyl-2-pyrrolidone (NMP) Polar AproticExcellent solubilizer for hydrophobic compounds. Can disrupt π-π stacking.10-30%
Dimethylacetamide (DMA) Polar AproticStructurally similar to DMF, good for compounds with amide-like features.10-30%
Polyethylene Glycol 400 (PEG 400) PolyetherCan increase solubility through hydrogen bonding and by creating hydrophobic pockets.[12]10-50%
Ethanol Polar ProticCan provide both polar (hydroxyl) and non-polar (ethyl) interactions.5-20%

Important: The use of co-solvents must be validated for compatibility with your downstream application (e.g., cell toxicity, enzyme inhibition)[11][14]. Always run a vehicle control experiment.

Part 3: Experimental Protocols

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution
  • Calculate Mass: Determine the mass of 3-Methyl-4-(2-naphthyloxy)aniline required for your desired volume and concentration. (MW: 249.31 g/mol ). For 1 mL of a 10 mM stock, you need 2.49 mg.

  • Weigh Compound: Accurately weigh the solid compound into an appropriate-sized, sterile vial (e.g., a 1.5 mL amber glass vial).

  • Add Solvent: Add approximately 80% of the final required volume of high-purity, anhydrous DMSO (e.g., 800 µL for a 1 mL final volume).

  • Facilitate Dissolution (as per Troubleshooting Guide):

    • Cap the vial tightly and vortex vigorously for 2 minutes.

    • If not fully dissolved, sonicate in a water bath for 15 minutes, checking for dissolution every 5 minutes[10].

    • If necessary, warm the vial in a 37°C water bath for 10-15 minutes with intermittent vortexing[10].

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, allow it to return to room temperature. Add DMSO to reach the final desired volume (e.g., bring to 1 mL).

  • Filtration (Critical Step): To remove any microscopic, undissolved particulates, filter the solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into a final, sterile storage vial. This ensures you have a true solution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex gently to ensure homogeneity.

Protocol 2: Co-solvent Screening Workflow

G start Prepare concentrated primary stock in 100% DMSO (e.g., 50 mM) prep_cosolvents Prepare Co-solvent Test Vials (e.g., 90µL DMSO + 10µL Co-solvent A) (e.g., 80µL DMSO + 20µL Co-solvent B) start->prep_cosolvents add_stock Add small aliquot of primary stock to each co-solvent mix to reach final target concentration prep_cosolvents->add_stock observe Vortex and observe immediately for precipitation add_stock->observe incubate Incubate at RT for 1 hr and 24 hr observe->incubate analyze Visually inspect for clarity/ crystals. Check for precipitation. incubate->analyze result Identify optimal DMSO/Co-solvent ratio for desired concentration analyze->result

Caption: Workflow for systematic co-solvent screening.

Part 4: Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for 3-Methyl-4-(2-naphthyloxy)aniline is not widely available, its structure contains an aniline moiety. Aniline and its derivatives are classified as toxic and hazardous[15][16][17][18].

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin sensitization[15][16]. Aromatic amines are generally toxic and can be readily absorbed through the skin[5].

  • Handling: Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields[18].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
  • Hansen, L. H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 967-975.
  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • Lundbæk, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 18-26.
  • Wang, Z., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(12), 1228-1233.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?
  • ChemicalBook. (n.d.). 3-METHYL-4-(2-NAPHTHYLOXY)ANILINE Chemical Properties.
  • Journal of Drug Delivery & Therapeutics. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Quora. (2018). How does branching increase the solubility in amines?
  • The Journal of Physical Chemistry B. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions.
  • Canadian Journal of Chemistry. (1987). Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents.
  • EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • PubChem. (n.d.). 4-(3-Methyl-4-propan-2-ylphenoxy)aniline.
  • Wikipedia. (n.d.). Aniline.
  • University of Calgary. (2020). Amines and Heterocycles.
  • ChemicalBook. (n.d.). 3-METHYL-4-(1-NAPHTHYLOXY)ANILINE.
  • Benchchem. (n.d.). A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents.
  • CDH Fine Chemical. (n.d.). Aniline CAS No 62-53-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Flinn Scientific. (2016). Aniline SDS (Safety Data Sheet).
  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO.
  • NIST. (n.d.). Dimethyl Sulfoxide.

Sources

Technical Support Center: Selective Hydrogenation of Halonitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Dechlorination Side Reactions During Hydrogenation Audience: Process Chemists, R&D Scientists, and Scale-up Engineers Status: Operational

Diagnostic Hub: Identify Your Issue

Before modifying your process, confirm the nature of your failure mode using this quick diagnostic table.

SymptomProbable CauseImmediate Check
Des-chloro impurity (>1%) Over-active catalyst (Pd) or H₂ starvationCheck H₂ mass transfer; switch to Pt or Sulfided Pd.
Reaction Stalls <90% Conv. HCl Poisoning (Amine salt formation)Is the reaction mixture acidic? Add a buffer (e.g., NaOAc).
Runaway Exotherm Rapid Nitro-reductionReduce catalyst loading or H₂ pressure immediately.
Impurity increases over time Post-reaction hydrogenolysisQuench reaction immediately upon consumption of starting material.

Mechanism & Theory: The "Why"

To prevent dechlorination (hydrodehalogenation), one must understand the competition between the Nitro Group Reduction and the Carbon-Halogen (C-X) Bond Cleavage .

The Competitive Landscape

On a standard Palladium (Pd) surface, the mechanism involves the oxidative addition of the metal into the C-Cl bond. This is often facilitated by electron-rich metal centers.

  • Nitro Reduction: Kinetically fast, favored by accessible surface area.

  • Dechlorination: Slower, but thermodynamically favorable. It requires specific high-energy "kink" sites on the catalyst surface.

Key Insight: By modifying the electronic state of the metal (e.g., using Pt instead of Pd) or physically blocking high-energy sites (using sulfur poisons or amine inhibitors), we can suppress the C-Cl cleavage without stopping the nitro reduction.

DechlorinationMechanism Start Chloro-Nitroarene Pd_Surface Standard Pd/C Surface Start->Pd_Surface Adsorption Pt_Surface Pt/C or Sulfided Pd Start->Pt_Surface Adsorption Inter_A Nitro Reduction (Fast Kinetic Path) Pd_Surface->Inter_A Inter_B Oxidative Addition into C-Cl Bond Pd_Surface->Inter_B High Affinity Pt_Surface->Inter_A Pt_Surface->Inter_B Suppressed Product_Good Chloro-Aniline (Target) Inter_A->Product_Good Product_Bad De-chloro Aniline (Impurity) Inter_B->Product_Bad + H2, -HCl

Figure 1: Competitive pathways on catalytic surfaces. Standard Pd facilitates C-Cl cleavage; Modified catalysts (Pt, Sulfided Pd) suppress this pathway.

Troubleshooting Workflows (The "How")

Scenario A: You are using Standard Pd/C

Problem: You observe 5-10% dechlorination. Root Cause: Pd is too active for oxidative addition into the C-Cl bond.

Solution 1: The "Inhibitor" Method (Kinetic Control) Add a nitrogen base or a specific inhibitor to poison the most active sites responsible for hydrogenolysis.

  • Additives: Morpholine (0.5 - 1 eq), Ethylenediamine, or Thiourea (trace).

  • Mechanism: These molecules bind to the high-energy "defect" sites on the Pd crystal lattice where C-Cl bond breaking occurs, leaving the terrace sites available for Nitro reduction.

Solution 2: Acid Scavenging Dechlorination produces HCl.[1] If HCl accumulates, it can protonate the product amine, potentially slowing desorption and allowing more time for side reactions.

  • Action: Add sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) to the reaction mixture (1.1 eq relative to expected HCl, usually <0.5 eq relative to substrate if dechlorination is minor).

Scenario B: You can change the Catalyst

Problem: Pd/C optimization failed. Root Cause: The metal's electronic work function is incompatible with the substrate.

Solution: Switch to Platinum (Pt/C) Platinum is inherently less active for hydrogenolysis (C-Cl cleavage) than Palladium but remains active for nitro reduction.

  • Recommendation: 1% or 5% Pt/C (sulfided or non-sulfided).

  • Note: Pt is more sensitive to poisoning; ensure high-purity H₂ and solvents.

Solution: Sulfided Catalysts (Pd/C-S) "Poisoned" catalysts are pre-treated with sulfur.

  • Trade-off: Reaction time will increase (slower kinetics), but selectivity often exceeds 99.5%.

Protocol Library

Protocol 1: Selective Hydrogenation using Pt/C (Recommended Start)

Best for: Lab-scale initial screening of chloronitrobenzenes.

Reagents:

  • Substrate: 10 mmol (e.g., 1-chloro-4-nitrobenzene)

  • Catalyst: 5% Pt/C (0.5 mol% loading)

  • Solvent: Methanol or Ethanol (50 mL)

  • Additive: None initially.

Procedure:

  • Inerting: Charge reactor with substrate and catalyst. Purge with N₂ (3x) to remove O₂.

  • Solvent Addition: Add solvent under N₂ flow.

  • Hydrogenation: Pressurize with H₂ to 3-5 bar (mild pressure).

  • Temp Control: Heat to 25-40°C. Do not exceed 50°C as C-Cl cleavage activation energy is higher than NO₂ reduction; higher temps favor impurities.

  • Monitoring: Monitor H₂ uptake. Stop reaction immediately when uptake plateaus.

  • Workup: Filter catalyst over Celite.

Protocol 2: Pd/C with Morpholine Inhibitor

Best for: When Pt/C is unavailable or too expensive, and Pd/C is the only option.

Reagents:

  • Substrate: 10 mmol

  • Catalyst: 5% Pd/C (Type: Eggshell preferred)

  • Solvent: THF or Methanol

  • Inhibitor: Morpholine (0.5 eq relative to substrate)

Procedure:

  • Dissolve substrate and Morpholine in the solvent.

  • Add Pd/C catalyst.[1][2][3][4]

  • Hydrogenate at ambient pressure (balloon) or low pressure (1-2 bar).

  • Critical Step: Monitor by HPLC/GC at 50%, 80%, and 90% conversion.

  • Termination: Stop exactly at >99% conversion. Extended stirring with Pd/C will strip the chlorine off the product aniline.

Data Summary: Catalyst Performance Comparison

Catalyst SystemActivity (Rate)Selectivity (Cl-Retention)CostRecommended For
Pd/C (Standard) HighLow (Risk of De-Cl)LowNon-halogenated substrates
Pt/C MediumHighHighChloronitroarenes (First Choice)
Pd/C (Sulfided) LowVery HighMediumSensitive substrates, late-stage pharma
Pd/C + V-doped HighHighMediumIndustrial scale-up (Specialty)
Raney Nickel MediumLow-MediumLowNot recommended for Cl-retention without specific inhibitors

FAQ

Q: Why does the reaction pH matter? A: As dechlorination occurs, HCl is generated.[1] This lowers the pH.[1] Acidic conditions can accelerate further dechlorination (autocatalysis) or precipitate the amine product as a hydrochloride salt on the catalyst surface, blocking active sites. Adding a buffer (NaOAc) maintains a neutral pH, scavenging any HCl formed.

Q: Can I use Raney Nickel? A: Raney Nickel is generally aggressive and can promote dehalogenation. If you must use it, adding an inhibitor like dicyandiamide or using thiophene-poisoned Ni is required, but Pt/C is safer for this application.

Q: My reaction stalls at 80% conversion. Should I add more catalyst? A: Caution. Adding fresh catalyst often leads to immediate dechlorination of the product already formed. Instead, check if the catalyst is poisoned by the amine product. Try washing the catalyst or, better yet, optimize the initial loading or use a higher H₂ pressure (with strict temp control) rather than spiking fresh metal.

References

  • Selective Hydrogenation of Halonitrobenzenes. RSC Advances. (Discusses Fe-promoted Pt/C for suppressing hydrodechlorination).

  • Catalytic Hydrogenation of p-Chloronitrobenzene. ACS Omega. (Details pathways and energy barriers for C-Cl fission vs Nitro reduction).

  • Pd/C-Catalyzed Chemoselective Hydrogenation with Diphenylsulfide. Organic Letters. (Seminal work on using sulfur additives to poison Pd/C for selectivity).

  • Incorporating Sulfur Atoms into Palladium Catalysts. CCS Chemistry. (Explains the mechanism of Pd-S interactions preventing side reactions).

  • Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. University of Florida / Hibbitts Lab. (Fundamental kinetics of the dechlorination side-reaction).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Methyl-4-(2-naphthyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Verification & Solvent Resolution Guide: 1H NMR Analysis of 3-Methyl-4-(2-naphthyloxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Strategic Context

In the development of Type II kinase inhibitors (e.g., Sorafenib analogs), 3-Methyl-4-(2-naphthyloxy)aniline serves as a critical "hinge-binding" or "hydrophobic tail" intermediate. Its structural integrity is paramount because two common synthetic failures can occur during its production:

  • Incomplete Reduction: Failure to fully reduce the nitro precursor (3-Methyl-4-(2-naphthyloxy)nitrobenzene) to the aniline.

  • Regioisomer Contamination: Accidental substitution at the 1-position of the naphthalene ring (1-naphthyloxy) rather than the 2-position, often due to starting material impurities or nucleophilic substitution ambiguity.

This guide compares the 1H NMR spectral performance of the target molecule against these specific "alternatives" (impurities) and evaluates solvent systems (


 vs. DMSO-

) for optimal resolution.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducible data that can distinguish subtle aromatic coupling, follow this standardized protocol.

Reagents & Equipment:

  • Solvent A: DMSO-

    
     (99.9% D) + 0.03% TMS (Recommended for 
    
    
    
    visibility).
  • Solvent B:

    
     (99.8% D) (Alternative for resolution of aromatic multiplets).
    
  • Instrument: 400 MHz or higher (Essential to resolve the 7-proton naphthyl region).

Step-by-Step Methodology:

  • Massing: Weigh 5–10 mg of the solid amine. Note: Anilines oxidize; use fresh samples.

  • Solvation: Dissolve in 0.6 mL of Solvent A. Vortex until no suspension remains.

    • Checkpoint: If the solution turns dark brown immediately, oxidation is occurring; filter through a small plug of basic alumina if necessary, though this may adsorb the amine.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 1.0 s (Sufficient for protons; increase to 5.0 s if integrating for qNMR).
      
    • Scans (

      
      ): 16–32 (Anilines give strong signals; excessive scanning is unnecessary).
      
    • Temperature: 298 K.

Comparative Analysis 1: Target vs. Precursor (Nitro)

The most immediate quality control check is verifying the reduction of the nitro group to the amine. The electronic environment changes drastically from the electron-withdrawing nitro group (


) to the electron-donating amino group (

).

Spectral Performance Comparison:

FeaturePrecursor (Nitro) Target (Aniline) Mechanistic Cause
H-2 (Aniline Ring) Deshielded (~8.1 ppm)Shielded (~6.5–6.6 ppm)

is EWG (deshielding);

is EDG (shielding ortho protons).
Methyl (

)
Downfield (~2.6 ppm)Upfield (~2.1–2.2 ppm) Loss of anisotropic deshielding from the ortho-nitro group.
Exchangeable Protons NoneBroad Singlet (3.5–5.0 ppm) Appearance of

protons.
Ether Linkage Protons ~6.9–7.1 ppm~6.7–6.9 ppm Slight shielding due to increased electron density in the central ring.

Diagnostic Insight: If you observe a doublet near 8.0 ppm, your reduction is incomplete. The target aniline requires the aromatic protons of the central ring to shift significantly upfield (to the 6.5–6.8 ppm range).

Comparative Analysis 2: Regioisomer Distinction (2-Naphthyl vs. 1-Naphthyl)

This is the most challenging analysis. The 1-naphthyl isomer is a common impurity if the starting naphthol was impure.

Differentiation Strategy:

  • Target (2-Naphthyloxy): Look for a distinct singlet (or narrow doublet) for the H-1 proton of the naphthalene ring. This proton is isolated between the ether linkage and the ring fusion.

  • Alternative (1-Naphthyloxy): The H-2 proton becomes a doublet (coupling with H-3). More importantly, the H-8 proton (peri-position) in 1-substituted naphthalenes is often significantly deshielded due to steric/magnetic anisotropy interaction with the substituent at position 1.

Key Data Points:

  • 2-Naphthyl H-1: ~7.2–7.4 ppm (Singlet-like).

  • 1-Naphthyl H-2: ~6.8–7.0 ppm (Doublet).

Solvent Selection Guide: DMSO- vs.

The choice of solvent fundamentally alters the appearance of the amino group and the resolution of the aromatic region.

ParameterDMSO-

(Recommended)

(Alternative)
Recommendation

Visibility
Excellent. Sharp/Broad singlet at 4.8–5.2 ppm.Poor. Often invisible or extremely broad due to rapid exchange.Use DMSO for structure confirmation.
Solubility High.[1][2] Dissolves polar salts if present.Moderate. Free base dissolves; HCl salts do not.Use DMSO for crude reaction mixtures.
Water Peak ~3.3 ppm (Can obscure mid-field signals).~1.56 ppm (Usually clear of aromatics).Use

if crucial multiplets overlap with water in DMSO.
Aromatic Resolution Good, but viscosity causes slight broadening.Superior. Sharper couplings for J-value calculation.Use

for publication-quality expansions of the naphthyl region.

Detailed Spectral Assignment (in DMSO- )

Note: Chemical shifts are approximate (


 0.1 ppm) and dependent on concentration.
  • Aliphatic Region:

    • 2.15 ppm (s, 3H): Methyl group on the aniline ring.

  • Exchangeable Region:

    • 5.05 ppm (br s, 2H):

      
       protons. Disappears upon 
      
      
      
      shake.
  • Aromatic Region (6.5 – 8.0 ppm):

    • 6.55 ppm (dd, 1H): Aniline H-6 (Ortho to

      
      , Meta to Methyl).
      
    • 6.65 ppm (d, 1H): Aniline H-2 (Ortho to

      
      , Ortho to Methyl).
      
    • 6.85 ppm (d, 1H): Aniline H-5 (Ortho to Ether).

    • 7.10 – 7.90 ppm (m, 7H): Naphthalene protons.

      • Look for the H-1 singlet of the naphthalene ring around 7.2–7.3 ppm .

      • Look for the H-3 doublet of doublets (ortho to ether) around 7.1–7.2 ppm .

      • The remaining 4 protons (H-5, H-6, H-7, H-8) form a complex multiplet pattern at 7.4–7.9 ppm .

Logic Flow & Decision Tree

The following diagram illustrates the logical process for validating the compound using NMR data.

NMR_Analysis Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent CheckNH2 Check 4.5 - 5.5 ppm (Broad Singlet?) Solvent->CheckNH2 NitroCheck Check 8.0+ ppm (Deshielded Doublet?) CheckNH2->NitroCheck Signal Absent Result_Amine Reduction Successful (Amine Present) CheckNH2->Result_Amine Signal Present Result_Nitro Incomplete Reduction (Nitro Precursor) NitroCheck->Result_Nitro Peaks at 8.0+ ppm RegioCheck Analyze Naphthyl Region (7.0 - 8.0 ppm) Isomer_2 Singlet at ~7.3 ppm (H-1) CONFIRMED TARGET RegioCheck->Isomer_2 H-1 Singlet Observed Isomer_1 Doublet/Multiplet only WRONG ISOMER (1-Naphthyl) RegioCheck->Isomer_1 No Singlet / H-8 Deshielded Result_Amine->RegioCheck

Caption: Analytical workflow for distinguishing the target amine from nitro precursors and regioisomers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][4] (Standard text for Aniline/Nitro shift comparisons).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for general Naphthyl ether coupling patterns). Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Process Research & Development, 20(3), 661–667. Link

Sources

Comparative Guide: 3-Methyl vs. 3-Fluoro Naphthyloxy Anilines in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-methyl versus 3-fluoro substitutions on naphthyloxy aniline scaffolds. These moieties are critical intermediates in the design of Type II kinase inhibitors (targeting VEGFR, PDGFR, c-Met, and Raf), where the aniline nitrogen typically forms part of a urea or amide linker.

The comparison focuses on the structural, electronic, and metabolic consequences of this specific bioisosteric switch, grounded in the evolutionary logic seen in approved kinase inhibitors like Sorafenib and Regorafenib .

Executive Summary

In the optimization of naphthyloxy-based kinase inhibitors, the transition from a 3-methyl to a 3-fluoro substituent on the central aniline ring is a high-impact modification.

  • 3-Fluoro: generally enhances potency (via conformational locking and electronic activation of the urea donor) and significantly improves metabolic stability by blocking ring oxidation.

  • 3-Methyl: typically increases lipophilicity and fills hydrophobic pockets but often introduces steric clashes with the bulky naphthyl ether and serves as a "soft spot" for rapid metabolic clearance (benzylic oxidation).

Recommendation: The 3-fluoro motif is the superior starting point for lead optimization in this scaffold class, offering a better balance of potency and ADME properties.

Structural & Mechanistic Analysis

The core scaffold is a 4-(naphthalen-1-yloxy)aniline , substituted at the 3-position (ortho to the amine).

Conformational Control (The "Lock" Effect)

The primary driver of biological activity in this class is the ability of the inhibitor to adopt a bioactive conformation that fits the ATP-binding pocket (specifically the DFG-out conformation for Type II inhibitors).

  • 3-Fluoro Effect (Intramolecular H-Bond): The fluorine atom is small (

    
    ) and highly electronegative. It can form a weak intramolecular hydrogen bond or electrostatic interaction with the amide/urea hydrogen attached to the aniline nitrogen. This "locks" the molecule into a planar or near-planar conformation favored for binding, reducing the entropic penalty upon binding to the kinase.
    
    • Result: Lower

      
       (higher affinity).
      
  • 3-Methyl Effect (Steric Clash): The methyl group is significantly larger (

    
    ). In a naphthyloxy scaffold, the bulky naphthalene ring already imposes steric constraints. Adding a methyl group ortho to the linker often forces the aniline ring to twist out of plane to relieve strain between the methyl group and the ether oxygen or the naphthalene ring.
    
    • Result: Potential loss of potency unless the kinase pocket has a specific deep hydrophobic cleft to accommodate the twist.

Electronic Modulation
  • 3-Fluoro: Electron-withdrawing (

    
    , 
    
    
    
    ). It decreases the pKa of the aniline nitrogen, making the NH proton in the resulting urea/amide more acidic. This strengthens the critical hydrogen bond with the kinase hinge region or the Glu/Asp residues in the active site.
  • 3-Methyl: Electron-donating (

    
    ). It increases the electron density on the nitrogen, potentially weakening the H-bond donor capability of the urea/amide.
    

Comparative Biological Performance

The following data summarizes the performance trends observed when switching from Methyl to Fluoro in diaryl-ether kinase inhibitors (representative of the Sorafenib/Regorafenib scaffold evolution).

Table 1: Representative Potency & Stability Profile
Feature3-Methyl Naphthyloxy Aniline 3-Fluoro Naphthyloxy Aniline Impact of Switch (Me

F)
Kinase Potency (IC

)
10 - 100 nM1 - 10 nM~10x Potency Increase (Due to conformational pre-organization)
Cellular IC

(Proliferation)
Moderate (0.5 - 5

M)
High (0.05 - 0.5

M)
Improved Permeability & Potency
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Blocks Benzylic Oxidation
Lipophilicity (cLogP) High (increases non-specific binding)ModerateImproved Ligand Efficiency
Solubility PoorModerateSlight Improvement

Note: Data reflects typical SAR trends for Type II VEGFR/c-Met inhibitors. Specific values vary by the exact "tail" moiety attached to the aniline.

Metabolic Stability & Toxicity (ADME)

The "Metabolic Switch"
  • 3-Methyl Liability: The benzylic carbon of the 3-methyl group is a primary target for Cytochrome P450 enzymes (specifically CYP3A4). It undergoes rapid hydroxylation to the benzyl alcohol, followed by oxidation to the carboxylic acid, rendering the drug inactive and rapidly excreted.

  • 3-Fluoro Stability: The C-F bond is metabolically inert. Replacing the C-H bond with C-F blocks this metabolic route. Furthermore, the fluorine atom protects the aromatic ring from oxidative metabolism at that position.

Toxicity[1][2]
  • 3-Methyl: Potential for reactive metabolite formation (quinone methides) if the ring is further oxidized.

  • 3-Fluoro: Generally safer, though high degrees of fluorination can sometimes alter distribution.

Experimental Protocols

Synthesis of 3-Fluoro-4-(naphthalen-1-yloxy)aniline

This protocol uses a Nucleophilic Aromatic Substitution (


) followed by reduction.

Reagents:

  • 1-Fluoronaphthalene or 1-Naphthol

  • 3,4-Difluoronitrobenzene (for F-analog) or 4-Fluoro-3-methylnitrobenzene (for Me-analog)

  • Potassium Carbonate (

    
    )[1]
    
  • DMF (Dimethylformamide)

  • Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )
    

Step-by-Step Protocol:

  • Ether Formation (

    
    ): 
    
    • Dissolve 1-Naphthol (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 mins to generate the naphthoxide anion.
      
    • Add 3,4-Difluoronitrobenzene (1.1 eq) dropwise. Note: The fluorine para to the nitro group is more reactive and will be displaced.

    • Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice water. Filter the yellow precipitate (3-fluoro-4-(naphthalen-1-yloxy)nitrobenzene). Recrystallize from Ethanol.

  • Nitro Reduction:

    • Dissolve the nitro intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours at RT.
      
    • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Yield: Expect >85% yield of the off-white solid aniline.

Kinase Inhibition Assay (FRET-based)

To compare the biological activity of the resulting inhibitors.

Materials:

  • Recombinant Kinase (e.g., VEGFR2, c-Kit)

  • FRET Peptide Substrate (e.g., Z'-LYTE™)

  • ATP (at

    
     concentration)
    

Protocol:

  • Preparation: Prepare 3x serial dilutions of the 3-Me and 3-F compounds in DMSO.

  • Incubation: Mix Kinase + Peptide Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35). Incubate for 15 mins at RT.
    
  • Reaction: Initiate by adding ATP. Incubate for 60 mins.

  • Detection: Add Development Reagent (cleaves unphosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway and mechanistic impact of the 3-Me vs 3-F switch.

SAR_Logic Scaffold Naphthyloxy Aniline Scaffold (Lead Compound) Substituent Select 3-Position Substituent Scaffold->Substituent Me_Path 3-Methyl (-CH3) Substituent->Me_Path F_Path 3-Fluoro (-F) Substituent->F_Path Me_Effect Effects: - Steric Bulk (Twist) - Electron Donating - Benzylic Oxidation Risk Me_Path->Me_Effect F_Effect Effects: - Planar Conformation (Lock) - Electron Withdrawing - Metabolic Block F_Path->F_Effect Me_Result Outcome: - Lower Potency (Steric Clash) - Short Half-life (High Clearance) Me_Effect->Me_Result F_Result Outcome: - High Potency (Pre-organized) - Extended Half-life (Stable) F_Effect->F_Result

Caption: Mechanistic flowchart comparing the structural and biological consequences of Methyl vs. Fluoro substitution on the naphthyloxy aniline core.

References

  • Wilhelm, S. M., et al. (2004). "Bay 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 64(19), 7099-7109. (Foundational paper on Sorafenib/Phenoxy-urea SAR). Link

  • Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity." International Journal of Cancer, 129(1), 245-255. (Demonstrates the superiority of the Fluoro-switch in diaryl ethers). Link

  • Abulwerdi, F. A., et al. (2014). "3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation." Journal of Medicinal Chemistry, 57(10), 4111-4133.[2] (Specific SAR on 3-substituted naphthyl derivatives). Link

  • PubChem Compound Summary. "3-Fluoro-5-(naphthalen-1-yloxymethyl)aniline". National Center for Biotechnology Information. Link

Sources

A Comparative Guide to the Structural Validation of 3-Methyl-4-(2-naphthyloxy)aniline using COSY and HSQC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, even minor deviations in the expected atomic arrangement can lead to significant differences in biological activity and pharmacological properties. This guide provides an in-depth, practical comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the structural validation of the synthesized molecule, 3-Methyl-4-(2-naphthyloxy)aniline.

The choice of experimental methodology is not arbitrary; it is dictated by the need for a self-validating system of data. By synergistically employing COSY and HSQC, we can map the proton-proton and proton-carbon correlations within the molecule, respectively. This dual approach provides a comprehensive and robust confirmation of the molecular framework, leaving little room for structural ambiguity. This guide will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a conclusive structural argument.

Predicted NMR Spectral Characteristics of 3-Methyl-4-(2-naphthyloxy)aniline

Before delving into the 2D NMR experiments, a foundational understanding of the expected 1D ¹H and ¹³C NMR spectra is crucial. Based on established principles of chemical shifts and substituent effects in aromatic systems, we can predict the approximate spectral regions for the different nuclei in 3-Methyl-4-(2-naphthyloxy)aniline.[1][2][3]

¹H NMR Predictions:

  • Aniline Ring Protons (H2, H5, H6): These protons will appear in the aromatic region, typically between 6.5 and 7.5 ppm. The electron-donating amino group and the electron-withdrawing naphthyloxy group will influence their precise chemical shifts.

  • Naphthyl Ring Protons (H1', H3', H4', H5', H6', H7', H8'): These protons will also resonate in the aromatic region, generally between 7.0 and 8.0 ppm, with some variation due to their positions on the bicyclic system.

  • Methyl Protons (CH₃): The methyl group attached to the aniline ring is expected to appear as a singlet in the upfield region, around 2.0-2.5 ppm.

  • Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically falls in the range of 3.5-5.0 ppm.

¹³C NMR Predictions:

  • Aniline Ring Carbons: The carbons of the aniline ring will resonate in the aromatic region of the ¹³C spectrum, from approximately 110 to 150 ppm. The carbon bearing the amino group (C1) and the carbon attached to the oxygen (C4) will have distinct chemical shifts due to the strong electronic effects of these substituents.

  • Naphthyl Ring Carbons: The ten carbons of the naphthyl group will also appear in the aromatic region, with chemical shifts ranging from roughly 110 to 140 ppm. The carbon attached to the ether oxygen (C2') will be significantly downfield.

  • Methyl Carbon (CH₃): The methyl carbon is expected in the upfield aliphatic region, typically between 15 and 25 ppm.

These predictions provide a roadmap for interpreting the more complex 2D spectra.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality COSY and HSQC spectra.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-15 mg of synthesized 3-Methyl-4-(2-naphthyloxy)aniline.

  • Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for labile protons like those of the amine group.[4]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[5]

COSY (Correlation Spectroscopy) Experiment:

  • Pulse Program: A standard cosygpqf or similar pulse sequence should be used.

  • Spectral Width: Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

  • Number of Scans: Typically 2-4 scans per increment are sufficient.

  • Number of Increments: Acquire 256-512 increments in the indirect dimension (F1).

  • Relaxation Delay: A relaxation delay of 1-2 seconds is standard.

HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Pulse Program: Utilize a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • ¹H Spectral Width: Set to cover the full proton chemical shift range (e.g., 0-12 ppm).

  • ¹³C Spectral Width: Set to encompass the expected carbon chemical shift range (e.g., 0-160 ppm).

  • Number of Scans: 8-16 scans per increment are typically required for good signal-to-noise.

  • Number of Increments: Acquire 128-256 increments in the F1 dimension.

  • One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.

Data Analysis and Interpretation

COSY: Mapping the Proton-Proton Connectivity

The COSY experiment is invaluable for identifying protons that are coupled to each other, typically through two or three bonds.[6][7][8] The resulting 2D spectrum displays the 1D proton spectrum along both the horizontal and vertical axes. The diagonal peaks correspond to the peaks in the 1D spectrum, while the off-diagonal "cross-peaks" indicate J-coupling between protons.[9]

For 3-Methyl-4-(2-naphthyloxy)aniline, we expect to see the following key correlations:

  • Aniline Ring: Cross-peaks will reveal the coupling network of the protons on the aniline ring (H2, H5, and H6), confirming their relative positions. For instance, H5 would be expected to show a cross-peak with H6.

  • Naphthyl Ring: A more complex network of cross-peaks will be observed for the seven protons of the naphthyl ring, allowing for the assignment of adjacent protons.

The absence of a cross-peak between the methyl protons and any aromatic protons confirms that the methyl group is a singlet and not coupled to any other protons.

Caption: Expected COSY correlations for 3-Methyl-4-(2-naphthyloxy)aniline.

HSQC: Correlating Protons to their Attached Carbons

The HSQC experiment provides a powerful method for directly correlating each proton to the carbon atom to which it is attached.[10][11][12][13] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct one-bond C-H connection.[12]

Expected HSQC Correlations:

Proton AssignmentExpected ¹H Shift (ppm)Carbon AssignmentExpected ¹³C Shift (ppm)
H26.5 - 7.5C2110 - 130
H56.5 - 7.5C5110 - 130
H66.5 - 7.5C6110 - 130
H1'7.0 - 8.0C1'110 - 130
H3'7.0 - 8.0C3'110 - 130
H4'7.0 - 8.0C4'110 - 130
H5'7.0 - 8.0C5'110 - 130
H6'7.0 - 8.0C6'110 - 130
H7'7.0 - 8.0C7'110 - 130
H8'7.0 - 8.0C8'110 - 130
CH₃2.0 - 2.5CH₃15 - 25

This experiment is particularly useful for resolving ambiguities in the crowded aromatic region of the ¹H and ¹³C spectra. By identifying the specific carbon attached to each proton, we can confidently assign the resonances of the carbon framework.

G cluster_0 Protons cluster_1 Carbons H2 H2 C2 C2 H2->C2 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 H1_prime H1_prime C1_prime C1_prime H1_prime->C1_prime H3_prime H3_prime C3_prime C3_prime H3_prime->C3_prime H4_prime H4_prime C4_prime C4_prime H4_prime->C4_prime H5_prime H5_prime C5_prime C5_prime H5_prime->C5_prime H6_prime H6_prime C6_prime C6_prime H6_prime->C6_prime H7_prime H7_prime C7_prime C7_prime H7_prime->C7_prime H8_prime H8_prime C8_prime C8_prime H8_prime->C8_prime CH3 CH3 CH3_C CH3_C CH3->CH3_C

Caption: Expected HSQC correlations for 3-Methyl-4-(2-naphthyloxy)aniline.

Comparative Analysis and Structural Confirmation

The true power of this dual-pronged approach lies in the synthesis of the data from both experiments.[14][15] The COSY spectrum establishes the proton connectivity, essentially building a "proton skeleton" of the molecule. The HSQC spectrum then "dresses" this skeleton by definitively linking each proton to its corresponding carbon atom.

Consolidated Data for Structural Validation:

ProtonCOSY CorrelationsHSQC Correlation (Carbon)
H2H6 (weak, 4-bond)C2
H5H6C5
H6H5C6
H1'H3' (weak, 4-bond)C1'
H3'H4'C3'
H4'H3'C4'
H5'H6'C5'
H6'H5', H7'C6'
H7'H6', H8'C7'
H8'H7'C8'
CH₃NoneCH₃

By systematically analyzing the correlations in both the COSY and HSQC spectra, we can walk through the molecular structure, confirming each piece of the puzzle. For example, the COSY spectrum will show a correlation between H5 and H6 on the aniline ring. The HSQC spectrum will then allow us to identify the specific carbon resonances for C5 and C6. This process is repeated for all protonated carbons in the molecule, leading to an unambiguous assignment of the entire structure of 3-Methyl-4-(2-naphthyloxy)aniline.

Conclusion

The structural validation of a synthesized molecule is a critical step in chemical research and development. This guide has demonstrated the synergistic power of COSY and HSQC NMR spectroscopy for the unambiguous characterization of 3-Methyl-4-(2-naphthyloxy)aniline. By providing a framework for understanding the expected spectral features, detailed experimental protocols, and a clear guide to data interpretation, researchers can confidently apply these techniques to their own work. The combination of proton-proton and proton-carbon correlation data provides a self-validating system that upholds the principles of scientific integrity and ensures the accuracy of reported molecular structures.

References

  • Castañar, L., & Parella, T. (2015). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Annual Reports on NMR Spectroscopy, 84, 163-232. [Link]

  • Crasto, A. (n.d.). 2D NMR Spectroscopy. Slideshare. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Duddeck, H., & H., T. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Labeots, L. A., & Cole, R. B. (2012). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Journal of Visualized Experiments, (68), e4093. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Al-Omair, M. A. (2015). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. International Journal of Advanced Research in Chemical Science, 2(8), 1-6. [Link]

  • Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs. [Link]

  • El-Nahass, M. N., et al. (2019). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 10(1), 74-84. [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. [Link]

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Navigating Thermal Characterization: A Comparative Guide to the Melting Point of 3-Methyl-4-(2-naphthyloxy)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Research Community

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point, a fundamental thermodynamic property, serves not only as a crucial identifier but also as a primary indicator of purity. This guide offers a comprehensive analysis of the melting point of 3-Methyl-4-(2-naphthyloxy)aniline, a molecule of interest in medicinal chemistry. In the absence of a publicly reported experimental value for this specific compound, we present a comparative analysis based on its structural precursors and analogs. This approach provides a robust framework for researchers to estimate its melting point and highlights the principles of structural influence on this key physical property.

The Significance of Melting Point in Compound Validation

The transition from a crystalline solid to a liquid is a sharp, well-defined process for a pure substance, occurring at a specific temperature. This "sharpness" is a hallmark of purity; impurities introduce defects into the crystal lattice, disrupting the intermolecular forces and typically causing the substance to melt over a broader range and at a lower temperature. Therefore, an accurate melting point determination is a self-validating system for assessing the success of a synthesis and purification workflow.

Comparative Analysis of Structural Analogs

To establish a reasonable estimate for the melting point of 3-Methyl-4-(2-naphthyloxy)aniline, we can deconstruct the molecule into its core components and related structures. By examining the melting points of these simpler, experimentally verified compounds, we can infer the contributions of each functional group to the overall thermal behavior.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Rationale for Comparison
AnilineNH₂ attached to a benzene ring93.13-6[1][2][3][4]The foundational amine-benzene core.
3-MethylanilineAniline with a methyl group at position 3107.16-30.5[5]Shows the effect of a meta-methyl group on the aniline core.
2-NaphtholOH attached to a naphthalene ring144.17121-123[6][7][8][9][10]Represents the naphthyloxy portion of the target molecule.
4-PhenoxyanilineAniline with a phenoxy group at position 4185.2282-84[11][12][13]A key analog demonstrating the ether linkage to an aromatic ring.
3-Methyl-4-(2-naphthyloxy)aniline Target Compound 249.31 Not Reported (Predicted >100°C) The combination of all structural features.

Analysis of Structural Influences:

  • From Aniline to 3-Methylaniline: The addition of a methyl group to the aniline ring disrupts the molecular symmetry and packing efficiency in the crystal lattice. This disruption weakens the intermolecular forces, leading to a significant decrease in the melting point from -6°C to -30.5°C.[3][5]

  • The Naphthyloxy Moiety: 2-Naphthol, a rigid, planar aromatic system, exhibits strong intermolecular hydrogen bonding and π-π stacking, resulting in a high melting point of 121-123°C.[6][7] This suggests that the large, rigid naphthyloxy group will be a dominant factor in elevating the melting point of the target molecule.

  • The Ether Linkage: 4-Phenoxyaniline provides the closest structural analogy for the core of our target compound. Its melting point of 82-84°C is substantially higher than that of aniline, demonstrating the significant increase in molecular weight and surface area conferred by the additional phenyl ring.[11][12]

  • Prediction for 3-Methyl-4-(2-naphthyloxy)aniline: Combining these observations, we can predict the melting point of 3-Methyl-4-(2-naphthyloxy)aniline. The large, rigid naphthyloxy group from 2-Naphthol is expected to dominate, suggesting a melting point well above 100°C. The methyl group, while potentially causing some disruption to crystal packing as seen with 3-methylaniline, is unlikely to overcome the substantial increase in molecular weight and the strong intermolecular forces associated with the large aromatic system. Therefore, a melting point in the range of 110-140°C could be reasonably anticipated.

Experimental Protocols for Accurate Melting Point Determination

To ensure data integrity, the use of standardized and properly calibrated equipment is essential. Below are protocols for two common methods of melting point determination.

Method A: Digital Melting Point Apparatus

This is the most common and reliable method in modern laboratories.[14]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of residual solvent can significantly depress the melting point.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be consistently maintained at around 3 mm for reproducible results.[15]

  • Instrument Setup: Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point.[16] Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Measurement: Insert the capillary into the heating block.[15] Observe the sample through the magnified viewing window.

  • Record the Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should exhibit a sharp melting range of 0.5-1.0°C.

Method B: Differential Scanning Calorimetry (DSC)

DSC offers a highly precise and quantitative method for determining melting points and other thermal transitions by measuring the heat flow into a sample as a function of temperature.[17][18][19]

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Reference Pan: Prepare an identical, empty DSC pan to serve as the reference. The instrument measures the difference in heat flow between the sample and reference pans.[17]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Set the desired temperature program, including a starting temperature well below the expected melt, a controlled heating rate (e.g., 2-10°C/min), and a final temperature well above the melt.[20] The system is continuously purged with an inert gas like nitrogen.

  • Data Acquisition: Initiate the temperature scan. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The extrapolated onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[20]

Visualization of Methodologies and Troubleshooting

To aid researchers, the following diagrams illustrate the experimental workflow and a logical approach to troubleshooting unexpected results.

MeltingPointWorkflow Diagram 1: General Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_dsc DSC Alternative Prep Dry & Pulverize Sample Load Load Capillary Tube Prep->Load Setup Set Start Temp & Ramp Rate Prep->Setup For Apparatus Weigh Weigh Sample in Pan Prep->Weigh For DSC Heat Heat Sample Slowly Setup->Heat Observe Observe & Record Range (Onset to Clear Point) Heat->Observe Result Final Melting Point Observe->Result Run Run DSC Scan vs. Reference Weigh->Run Analyze Analyze Endotherm Peak Run->Analyze Analyze->Result

Caption: General workflow for melting point determination.

TroubleshootingWorkflow Diagram 2: Troubleshooting Melting Point Discrepancies Start Unexpected Result: Broad or Depressed MP CheckPurity Is the sample pure? Start->CheckPurity CheckMethod Was the method correct? CheckPurity->CheckMethod No Repurify Action: Re-purify sample (e.g., recrystallization, chromatography) CheckPurity->Repurify Yes CheckPolymorph Could it be a polymorph? CheckMethod->CheckPolymorph No Rerun Action: Re-run with slower heating rate (1°C/min) CheckMethod->Rerun Yes AnalyzeDSC Action: Analyze by DSC for multiple thermal events CheckPolymorph->AnalyzeDSC Yes Accept Result is Valid CheckPolymorph->Accept No Repurify->Start Rerun->Start AnalyzeDSC->Accept

Caption: Decision tree for troubleshooting melting point results.

Conclusion

References

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link][14]

  • Wikipedia. 2-Naphthol. Retrieved from [Link][6]

  • PubChem. Aniline (CID 6115). National Center for Biotechnology Information. Retrieved from [Link][2]

  • Wikipedia. Aniline. Retrieved from [Link][3]

  • Piochem. BETA NAPHTHOL (2-NAPHTHOL). Retrieved from [Link][8]

  • Sciencemadness Wiki. (2020, July 12). Aniline. Retrieved from [Link]

  • Solubility of Things. 3-Methylaniline. Retrieved from [Link][5]

  • ChemSynthesis. 2-naphthol (CAS 135-19-3). Retrieved from [Link][9]

  • Alpha Chemika. 2-NAPHTHOL For Synthesis. Retrieved from [Link][10]

  • Stenutz. 3-methylaniline. Retrieved from [Link][21]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Standard Operating Procedure for Melting point apparatus. Retrieved from [Link][15]

  • Jinzhou Lizhiyuan Chemical Tech Co., Ltd. 4-Phenoxyaniline. Retrieved from [Link][12]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link][16]

  • ChemBK. (2024, April 9). 3-Methylaniline. Retrieved from [Link][22]

  • Chemsrc. 4-Phenoxyaniline (CAS 139-59-3). Retrieved from [Link][13]

  • University of Calgary. Melting Point Determination. Retrieved from [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. Retrieved from [Link][23]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link][17]

  • Journal of Visualized Experiments. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link][19]

  • SciELO. (2004). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link][20]

Sources

In-Depth Characterization Guide: UV-Vis Absorption of 3-Methyl-4-(2-naphthyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 3-Methyl-4-(2-naphthyloxy)aniline Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

3-Methyl-4-(2-naphthyloxy)aniline is a specialized aromatic ether diamine intermediate, primarily utilized in the synthesis of high-performance polyimides and polyamides. Its molecular architecture combines an electron-rich aniline core with a bulky, conjugated naphthyloxy pendant and a steric methyl group.

This guide provides a comparative spectral analysis of this compound against standard benchmarks (Aniline and 4-Phenoxyaniline). Due to the specific nature of this intermediate, direct spectral data is often proprietary; therefore, this guide synthesizes theoretical chromophore analysis with rigorous, self-validating experimental protocols to determine its precise


.

Key Insight: The conjugation of the naphthyl system through the ether oxygen, combined with the auxochromic amino group, results in a significant bathochromic (red) shift compared to simple anilines. Researchers should anticipate primary absorption maxima in the 305–325 nm range, extending into the near-UV/visible boundary.

Theoretical Framework: The Chromophore System

To understand the UV-Vis behavior of 3-Methyl-4-(2-naphthyloxy)aniline, we must deconstruct its electronic transitions relative to simpler analogs.

Structural Components & Electronic Effects[1][2]
  • Primary Chromophore (Aniline Core): The base benzene ring with an amino group (

    
    ) exhibits characteristic 
    
    
    
    transitions at ~230 nm (E-band) and ~280 nm (B-band).
  • Auxochrome 1 (Ether Linkage -O-): The oxygen atom at the para position acts as a bridge, allowing lone-pair donation into the central ring. This extends the conjugation length, lowering the energy gap (

    
    ) and shifting absorption to longer wavelengths (Bathochromic shift).
    
  • Auxochrome 2 (Naphthyl Group): Replacing a phenyl group (as in 4-phenoxyaniline) with a naphthyl group significantly expands the

    
    -system. Naphthalene itself absorbs strongly in the UV (~220, 275, 312 nm). This fusion creates a "super-chromophore" effect.
    
  • Auxochrome 3 (Methyl Group): The methyl group at the meta position (relative to the amine) provides a weak inductive effect (

    
    ) and hyperconjugation. While its direct impact on 
    
    
    
    is subtle (typically +2–5 nm), it influences the molecule's solubility and steric conformation, potentially affecting planarity and intensity (
    
    
    ).
Comparative Spectral Prediction Table

The following table contrasts the target molecule with established benchmarks to frame the expected results.

CompoundStructurePrimary

(nm)
Secondary

(nm)
Electronic Driver
Aniline (Reference)

~230~280Basic

interaction.
4-Phenoxyaniline

~240290 – 300 Extended conjugation via ether oxygen.
3-Methyl-4-(2-naphthyloxy)aniline Target~245 – 255 (Predicted)305 – 325 (Predicted)Naphthyl conjugation + Methyl hyperconjugation.

Note: Values are solvent-dependent. Polar aprotic solvents (DMF, NMP) typically cause a further red shift of 5–10 nm compared to non-polar solvents (Hexane) due to stabilization of the excited state (Solvatochromism).

Mechanism of Action (Visualized)

The following diagram illustrates the electronic flow responsible for the bathochromic shift and the experimental workflow for characterization.

G cluster_0 Electronic Effects cluster_1 Experimental Workflow Aniline Aniline Core (λmax ~280 nm) Target 3-Methyl-4-(2-naphthyloxy)aniline (Red Shifted: λmax > 300 nm) Aniline->Target Base Structure Ether Ether Oxygen (+M Effect) Ether->Target Conjugation Naphthyl Naphthyl Group (Extended π-System) Naphthyl->Target Bathochromic Shift Methyl Methyl Group (Hyperconjugation) Methyl->Target Fine Tuning Solvent Solvent Selection (DMF/NMP) Blank Blank Correction (Pure Solvent) Solvent->Blank Scan Spectral Scan (200-800 nm) Blank->Scan Data Determine λmax & ε (Molar Absorptivity) Scan->Data

Figure 1: Structural contributors to the bathochromic shift (left) and the validation workflow (right).

Validated Experimental Protocol

To ensure Trustworthiness and reproducibility, follow this self-validating protocol. This method accounts for the potential low solubility of naphthyloxy derivatives in simple alcohols.

Reagents & Equipment
  • Analyte: 3-Methyl-4-(2-naphthyloxy)aniline (>98% purity).

  • Solvent: Spectroscopic grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .

    • Why? These solvents dissolve aromatic ether diamines effectively and are transparent above 270 nm. Avoid Acetone (UV cutoff ~330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Matched Quartz cuvettes (1 cm pathlength). Do not use plastic or glass (they absorb UV <300 nm).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh accurately 2.5 mg of 3-Methyl-4-(2-naphthyloxy)aniline.

  • Dissolve in 10 mL of DMF in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

    • Concentration: ~

      
       M (approx).
      

Step 2: Dilution Series (Self-Validation) Prepare three working standards to verify Beer-Lambert Law linearity:

  • Sample A: 100 µL Stock + 9.9 mL DMF (

    
     M).
    
  • Sample B: 200 µL Stock + 9.8 mL DMF (

    
     M).
    
  • Sample C: 500 µL Stock + 9.5 mL DMF (

    
     M).
    

Step 3: Spectral Acquisition

  • Baseline: Perform a baseline correction using pure DMF in both sample and reference paths.

  • Scan Parameters:

    • Range: 200 nm – 800 nm.

    • Speed: Medium.

    • Slit Width: 1.0 nm.

  • Measurement: Measure Sample A, B, and C.

Step 4: Data Analysis

  • Identify the

    
     (peak with highest absorbance).[1]
    
  • Calculate Molar Absorptivity (

    
    ) using 
    
    
    
    .
  • Validation Check: The

    
     should remain constant across all dilutions. If 
    
    
    
    shifts with concentration, aggregation is occurring (dilute further).

Interpreting the Results

Expected Spectral Features
  • Band I (Primary): A strong, broad absorption band centered between 305 nm and 325 nm . This corresponds to the

    
     transition across the entire conjugated ether system.
    
  • Band II (Secondary): A sharper, more intense band likely around 240–255 nm , corresponding to localized excitations on the naphthyl and benzene rings.

  • Visual Appearance: Concentrated solutions may appear pale yellow or tan due to the tail of the absorption band extending into the visible violet region (>400 nm).

Troubleshooting Common Anomalies
ObservationRoot CauseCorrective Action
No peaks observed >300 nm Concentration too low or wrong solvent.Increase concentration or switch to NMP.
Noisy baseline <270 nm Solvent cutoff interference.DMF absorbs below 270 nm. Switch to Acetonitrile if solubility permits, or ignore data <270 nm.
Peak flattening (Plateau) Detector saturation (

).
Dilute sample until Absorbance is 0.5 – 1.0.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (Foundational text on UV-Vis shifts and auxochromes).
  • NIST Chemistry WebBook. "Aniline UV-Vis Spectrum." National Institute of Standards and Technology. Link

  • Science-softCon. "UV-Vis+ Photochemistry Database: Aromatic Substances." (Reference for substituent effects on benzene derivatives). Link

  • Fabian, J., & Hartmann, H.Light Absorption of Organic Colorants. Springer, 1980.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-4-(2-naphthyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Methyl-4-(2-naphthyloxy)aniline (CAS: 946663-79-2) is a lipophilic aromatic amine intermediate. While specific toxicological data is often proprietary, its structural alerts (aniline core + naphthyl ether) necessitate handling it as a Class 6.1 Toxic Substance with high skin absorption potential and probable carcinogenicity/mutagenicity.

Critical Hazard: The naphthyl ether moiety significantly increases lipophilicity compared to simple anilines, enhancing dermal permeation. Standard nitrile gloves are insufficient for prolonged contact.

Immediate Action Required:

  • Engineering Control: Handle exclusively in a certified chemical fume hood.

  • Dermal Protection: Double-gloving strategy (Laminate inner / Nitrile outer) is mandatory.

  • Medical Surveillance: Be aware of Methemoglobinemia symptoms (cyanosis, headache, fatigue).

Chemical Hazard Analysis (SAR Assessment)

Scientific Rationale: In the absence of a compound-specific REACH dossier, we apply Structure-Activity Relationship (SAR) principles to determine the safety profile.

Structural ComponentAssociated HazardPhysiological Mechanism
Aniline Core Methemoglobinemia Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+), impairing oxygen transport.
Aromatic Amine Carcinogenicity Metabolic activation (N-hydroxylation) leading to DNA adduct formation (potential bladder carcinogen).
Naphthyl Ether Enhanced Absorption Increases LogP (lipophilicity), facilitating rapid transport across the stratum corneum.
Primary Amine Skin Sensitization Haptenization of skin proteins, leading to allergic contact dermatitis (ACD).

PPE Selection Matrix

This matrix defines the required protective equipment based on the operational state of the chemical.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Work-up)Technical Specification
Primary Gloves Nitrile (5 mil minimum)Nitrile (5 mil minimum)Sacrificial outer layer for grip and splash protection.
Secondary Gloves Laminate (Silver Shield/4H) Laminate (Silver Shield/4H) CRITICAL: Aniline derivatives permeate nitrile rapidly (<15 mins). Laminate provides >480 min breakthrough time.
Eye Protection Chemical Splash GogglesChemical Splash GogglesANSI Z87.1+ / EN 166. Face shield added if volume > 100mL.
Body Protection Lab Coat (Cotton/Poly)Chemical Resistant ApronTyvek® sleeves recommended for solution handling to bridge glove-cuff gap.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")If hood unavailable: Full-face respirator with P100/OV cartridges.

Operational Protocols

Protocol A: Safe Weighing of Solids

Objective: Prevent inhalation of dust and contamination of balance surfaces.

  • Preparation:

    • Place an analytical balance inside a containment enclosure or a low-velocity fume hood.

    • Line the balance area with a disposable absorbent mat (plastic side down).

    • Static Control: Use an anti-static gun or ionizer bar, as dry organic amines are static-prone and can "jump" during weighing.

  • Transfer:

    • Don PPE: Laminate gloves inner

      
       Nitrile gloves outer.
      
    • Tare a pre-weighed vial with a septum cap.

    • Transfer solid using a disposable spatula. Never use a metal spatula that will be reused without aggressive decontamination.

  • Decontamination:

    • Immediately wipe the balance area with a methanol-dampened wipe.

    • Dispose of the wipe and outer gloves into the solid hazardous waste stream.

Protocol B: Handling Solutions & Reaction Work-up

Objective: Mitigate rapid skin absorption risks during liquid transfers.

  • Syringe Transfer Rule:

    • Avoid pouring.[1] Use positive displacement pipettes or glass syringes for volumes < 50 mL.

    • Luer-Lock Only: Use Luer-lock needles to prevent needle pop-off under pressure.

  • Spill Response (Immediate):

    • If solution contacts the outer glove:[2]

      • FREEZE: Stop moving.

      • STRIP: Remove outer nitrile glove immediately.

      • INSPECT: Check inner laminate glove for discoloration.

      • REPLACE: Don new outer glove.

  • Quenching:

    • Treat all glassware and stir bars with a dilute acidic solution (e.g., 1M HCl) before removing them from the hood. This converts the free amine to the non-volatile, water-soluble anilinium salt, significantly reducing vapor pressure and skin absorption risk.

Visualized Workflows

Figure 1: PPE Donning & Doffing Logic

Caption: Sequential logic for layering PPE to ensure zero skin contact during glove changes.

PPE_Workflow Start Start Procedure Inner 1. Don Laminate (Silver Shield) Gloves Start->Inner Outer 2. Don Nitrile Gloves (Outer) Inner->Outer Check Inspect for Tears/Gaps Outer->Check Work Perform Task Check->Work Contam Contamination Event? Work->Contam Strip Strip Outer Glove Only Contam->Strip Yes Finish Doffing: Outer -> Inner -> Wash Contam->Finish No ReDon Re-don New Nitrile Glove Strip->ReDon ReDon->Work

Figure 2: Waste Disposal Decision Tree

Caption: Classification of waste streams to prevent environmental release of toxic amines.

Waste_Logic Waste Generate Waste Type Waste Type? Waste->Type Solid Solid Waste (Gloves, Wipes, Powder) Type->Solid Solid Liquid Liquid Waste Type->Liquid Liquid BinA Solid Toxic Bin (Double Bagged) Solid->BinA Halogen Contains Halogenated Solvents? Liquid->Halogen BinB Halogenated Organic Waste Halogen->BinB Yes (DCM, Chloroform) BinC Non-Halogenated Organic Waste Halogen->BinC No (EtOAc, MeOH) Tag Tag as: 'Toxic, Carcinogen' BinA->Tag BinB->Tag BinC->Tag

Waste Disposal & Deactivation

Disposal Strategy: Do not dispose of 3-Methyl-4-(2-naphthyloxy)aniline in general trash or down the drain. It is toxic to aquatic life with long-lasting effects.

  • Solid Waste:

    • Collect all contaminated gloves, paper towels, and weighing boats in a dedicated "Solid Toxic" waste container.

    • Double-bag this waste in 6-mil polyethylene bags before sealing.

  • Liquid Waste:

    • Segregate based on solvent compatibility (Halogenated vs. Non-Halogenated).

    • Labeling: The waste tag must explicitly list "Aromatic Amines" and "Toxic" to alert disposal vendors.

  • Glassware Cleaning:

    • Rinse glassware with Acetone inside the fume hood. Collect this rinse as hazardous waste.[2]

    • Soak rinsed glassware in an Acid Bath (1M HCl) for 12 hours to protonate residual traces into water-soluble salts before final washing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Aniline Derivatives. PubChem.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Aniline. United States Department of Labor. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing. (6th Edition). Wiley-Interscience. (Reference for laminate vs.

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.